Ac-YVAD-cmk
Description
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBHJRCKHLGFB-DGJUNBOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ac-YVAD-cmk: A Technical Guide to a Selective Caspase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Ac-YVAD-cmk, a highly selective and irreversible inhibitor of caspase-1. Caspase-1, a key inflammatory caspase, plays a critical role in the innate immune response through the activation of inflammasomes. This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for the utilization of this compound in both in vitro and in vivo research settings. Furthermore, it includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in studying inflammation, pyroptosis, and various associated pathologies.
Introduction
This compound (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Its design is based on the preferred substrate recognition sequence of caspase-1, Tyr-Val-Ala-Asp (YVAD).[4] The addition of a chloromethyl ketone (cmk) group allows for the formation of an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby permanently inactivating the enzyme.[5]
Caspase-1 is a central mediator of inflammation.[4] It is activated within multiprotein complexes called inflammasomes, which assemble in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[4] Activated caspase-1 is responsible for the proteolytic cleavage and subsequent activation of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18).[1][4] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[4] Given its pivotal role in these processes, the selective inhibition of caspase-1 by this compound provides a valuable tool for dissecting the mechanisms of inflammation and for investigating potential therapeutic interventions in a range of inflammatory diseases.[2][6]
Mechanism of Action and Selectivity
This compound functions as a mechanism-based irreversible inhibitor. The YVAD peptide sequence mimics the natural cleavage site in pro-IL-1β, directing the inhibitor to the active site of caspase-1. The chloromethyl ketone moiety then forms a covalent thioether bond with the catalytic cysteine residue, leading to irreversible inactivation of the enzyme.
The selectivity of this compound for caspase-1 is a key feature for its utility in research. While it is a potent inhibitor of caspase-1, it exhibits significantly lower affinity for other caspases, such as the apoptotic effector caspase-3. This selectivity allows for the specific interrogation of caspase-1-mediated pathways without the confounding effects of broad-spectrum caspase inhibition.
Quantitative Inhibitory Data
The potency and selectivity of this compound have been quantified in various studies. The following tables summarize key quantitative data for its use in both enzymatic and cell-based assays, as well as in vivo models.
Table 1: In Vitro Inhibitory Activity
| Parameter | Target | Value | Reference |
| Ki | Caspase-1 | 0.8 nM | [3] |
| Ki | Caspase-3 | >10,000 nM | [7] |
| IC50 | Caspase-1 | ~50 µM (in TRAIL-induced apoptosis) | [8] |
| Working Concentration | Cell Culture Assays | 0.1 - 30 µg/mL | [4] |
| Working Concentration | Microglia Inflammation Assay | 20 - 80 µM | [9] |
Table 2: In Vivo Dosage and Administration
| Animal Model | Dosage | Administration Route | Reference |
| Rat (Cerebral Ischemia) | 300 ng/rat | Intracerebroventricular | [7] |
| Mouse (Intracerebral Hemorrhage) | 50 ng/mouse (low dose), 200 ng/mouse (high dose) | Intracerebroventricular | [1] |
| Mouse (Vascular Cognitive Impairment) | 10 mg/kg | Intraperitoneal | [10] |
| Rat (Endotoxemia/Sepsis) | 12.5 µmol/kg | Intravenous | [11] |
| Rat (Intracerebral Hemorrhage) | 1 µ g/rat | Intracerebroventricular | [2] |
Signaling Pathways
This compound is a critical tool for elucidating the role of caspase-1 in the inflammasome signaling pathway. The following diagram illustrates the canonical NLRP3 inflammasome pathway and the point of inhibition by this compound.
Figure 1: Canonical NLRP3 inflammasome signaling pathway and inhibition by this compound.
Experimental Protocols
The following protocols are provided as examples and may require optimization for specific experimental conditions.
In Vitro Caspase-1 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-1 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest (e.g., THP-1 macrophages, bone marrow-derived macrophages)
-
This compound (or vehicle control, e.g., DMSO)
-
Inflammasome activators (e.g., LPS, Nigericin, ATP)
-
Cell Lysis Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, pH 7.2, with protease inhibitors excluding those targeting caspases)
-
2X Reaction Buffer (e.g., 40 mM HEPES, 20% sucrose, 0.2% CHAPS, 20 mM DTT, pH 7.2)
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC or Ac-YVAD-AMC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere.
-
Prime cells with an appropriate stimulus (e.g., LPS for THP-1 cells) for a specified duration.
-
Pre-incubate cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce inflammasome activation with a second stimulus (e.g., Nigericin or ATP).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
-
Caspase-1 Activity Measurement:
-
Add the cell lysate to the wells of a 96-well black microplate.
-
Prepare the reaction mixture by adding the 2X Reaction Buffer to each well.
-
Add the caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC to a final concentration of 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 400 nm, Em: 505 nm for AFC).
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each sample.
-
Normalize the caspase-1 activity to the protein concentration of the cell lysate.
-
Compare the activity in this compound-treated samples to the vehicle-treated controls.
-
In Vivo Neuroprotection Model (Cerebral Ischemia)
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound in a rat model of permanent middle cerebral artery occlusion (pMCAo).
Materials:
-
Sprague Dawley rats
-
This compound
-
Vehicle (e.g., 0.6% DMSO in saline)
-
Anesthesia
-
Surgical instruments for pMCAo
-
Stereotaxic apparatus for intracerebroventricular injection
-
Histological stains (e.g., cresyl violet)
Procedure:
-
Animal Surgery (pMCAo):
-
Anesthetize the rat.
-
Induce permanent focal cerebral ischemia by occluding the middle cerebral artery.
-
-
Drug Administration:
-
10 minutes post-pMCAo, administer this compound (e.g., 300 ng/rat in 3 µL) or vehicle via intracerebroventricular injection into the right lateral ventricle using a stereotaxic frame.[7]
-
-
Post-Operative Care and Monitoring:
-
Monitor the animal's recovery and neurological function at specified time points (e.g., 24 hours and 6 days).[7]
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and perfuse the brains.
-
Collect brain tissue for analysis.
-
Infarct Volume Measurement: Section the brain and stain with cresyl violet to determine the infarct volume.
-
Biochemical Assays: Homogenize brain tissue to measure caspase-1 and caspase-3 activity, and cytokine levels (e.g., IL-1β) by ELISA.
-
Apoptosis Assays: Assess apoptosis in brain homogenates using methods such as a nucleosome ELISA.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based inflammasome activation assay.
Figure 2: Workflow for assessing this compound efficacy in a cell-based inflammasome assay.
Conclusion
This compound is an indispensable tool for researchers investigating the intricate roles of caspase-1 in health and disease. Its high selectivity and irreversible mechanism of action allow for precise dissection of the inflammasome signaling pathway and its downstream consequences, including cytokine maturation and pyroptosis. The data and protocols presented in this guide are intended to provide a solid foundation for the effective use of this compound in a variety of experimental contexts, from basic biochemical assays to complex in vivo models of inflammatory diseases. As research into the inflammasome continues to expand, the utility of selective inhibitors like this compound will undoubtedly remain central to advancing our understanding and developing novel therapeutic strategies.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. invivogen.com [invivogen.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hope for vascular cognitive impairment: this compound as a novel treatment against white matter rarefaction | PLOS One [journals.plos.org]
- 11. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ac-YVAD-cmk in Inhibiting Pyroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes and executed by the gasdermin family of proteins. A key mediator of the canonical pyroptosis pathway is caspase-1, a cysteine protease responsible for the cleavage of gasdermin D (GSDMD) and the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. The tetrapeptide chloromethyl ketone, Ac-YVAD-cmk, is a potent and irreversible inhibitor of caspase-1, making it an invaluable tool for studying and potentially mitigating pyroptosis-driven inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in inhibiting the pyroptotic signaling cascade, quantitative data on its efficacy, and detailed experimental protocols for assessing its inhibitory effects.
Introduction to Pyroptosis and the Role of Caspase-1
Pyroptosis is a lytic form of cell death that is distinct from apoptosis and necrosis.[1][2] It is a critical component of the innate immune response to pathogen infection and other danger signals.[3] The canonical pathway of pyroptosis is initiated by the assembly of inflammasomes, which are multi-protein complexes that activate pro-caspase-1.[3][4] Activated caspase-1 then cleaves GSDMD, leading to the formation of pores in the cell membrane.[5] This pore formation disrupts the cell's osmotic potential, causing cell swelling and eventual lysis, releasing cellular contents and potent inflammatory mediators.[5] Concurrently, caspase-1 cleaves the inactive precursors of IL-1β and IL-18, leading to their maturation and secretion.[5] Dysregulated pyroptosis is implicated in a range of inflammatory and autoimmune diseases.
This compound: A Selective and Irreversible Caspase-1 Inhibitor
This compound (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a highly selective and irreversible inhibitor of caspase-1.[5] Its design is based on the preferred cleavage sequence of caspase-1 (YVAD).[5] The chloromethyl ketone (cmk) moiety forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1, leading to its irreversible inactivation.[6] This specificity makes this compound a crucial tool for distinguishing caspase-1-dependent pyroptosis from other cell death pathways.
Mechanism of Pyroptosis Inhibition by this compound
This compound inhibits pyroptosis by directly targeting and neutralizing the activity of caspase-1. By irreversibly binding to caspase-1, this compound prevents the downstream events of the canonical pyroptosis pathway. Specifically, it blocks:
-
Gasdermin D (GSDMD) Cleavage: Activated caspase-1 cleaves GSDMD to generate an N-terminal fragment (GSDMD-N) that oligomerizes to form pores in the plasma membrane.[5] this compound prevents this cleavage, thereby inhibiting pore formation and subsequent cell lysis.[2][7]
-
Cytokine Maturation: The maturation of the pro-inflammatory cytokines IL-1β and IL-18 is dependent on caspase-1-mediated cleavage.[5][8] this compound blocks this processing, leading to a significant reduction in the release of their biologically active forms.[8][9]
By halting these key processes, this compound effectively suppresses the inflammatory consequences of pyroptosis.
Figure 1. this compound Inhibition of Pyroptosis.
Quantitative Data on this compound Efficacy
The potency of this compound in inhibiting caspase-1 and pyroptosis has been demonstrated in numerous studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Inhibition of Caspase-1 by this compound
| Parameter | Value | Cell/System Type | Reference |
| Ki | 0.8 nM | Recombinant Human Caspase-1 | [6] |
| Inhibition | 91% at 500 nM | Rat brain homogenates | [10] |
Table 2: Effective Concentrations of this compound for Inhibiting Pyroptosis in Cell Culture
| Concentration | Effect | Cell Type | Reference |
| 25 µM | Inhibition of pyroptotic cell death | C2C12 myoblasts | [11] |
| 40 µM | Reduction in IL-1β and IL-18 expression | Activated microglia | [12] |
| 80 µM | Reduction in IL-1β and IL-18 expression | Activated microglia | [12] |
Table 3: In Vivo Efficacy of this compound
| Dose | Effect | Animal Model | Reference |
| 1 µ g/rat | Significant decrease in mature IL-1β/IL-18 | Rat model of intracerebral hemorrhage | [12] |
| 12.5 µmol/kg | Reduction in mortality from 83% to 33% | Rat model of endotoxemia | [12][13] |
| 6.5 mg/kg | Prevention of alveolar macrophage pyroptosis | Mouse model of acute lung injury | [14][15] |
Experimental Protocols
Assessing the inhibitory effect of this compound on pyroptosis involves several key assays. Below are detailed methodologies for these experiments.
Figure 2. Experimental workflow diagram.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cell lysis by measuring the activity of LDH, a cytosolic enzyme released into the supernatant upon plasma membrane rupture.
Materials:
-
96-well clear-bottom cell culture plates
-
Cells (e.g., bone marrow-derived macrophages, THP-1 cells)
-
Lipopolysaccharide (LPS)
-
Inflammasome activator (e.g., Nigericin, ATP)
-
This compound
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Induce pyroptosis by adding an inflammasome activator (e.g., 5-20 µM Nigericin for 45-60 minutes).
-
Include control wells: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer provided in the kit (maximum LDH release).
-
Centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Percent Cytotoxicity: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Caspase-1 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of caspase-1 in cell lysates using a specific fluorogenic substrate.
Materials:
-
Cells treated as described in the LDH assay protocol
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-1 fluorogenic substrate (e.g., YVAD-AFC)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
After treatment, collect cells and pellet them by centrifugation.
-
Lyse the cell pellet with chilled Cell Lysis Buffer on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C and collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add 50-200 µg of cell lysate per well.
-
Prepare the 2X Reaction Buffer containing 10 mM DTT.
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Add 5 µL of 1 mM YVAD-AFC substrate (final concentration 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[16]
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
Materials:
-
Supernatants from treated cells (from LDH assay protocol, step 7)
-
IL-1β ELISA kit
-
Microplate reader
Protocol:
-
Use the collected cell culture supernatants.
-
Follow the manufacturer's instructions provided with the IL-1β ELISA kit for the coating of the plate with capture antibody, blocking, addition of samples and standards, addition of detection antibody, addition of substrate, and stopping the reaction.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the concentration of IL-1β in the samples by comparing the absorbance to the standard curve.
Western Blot for GSDMD and Caspase-1 Cleavage
This technique visualizes the cleavage of GSDMD and pro-caspase-1, providing a qualitative assessment of this compound's inhibitory effect.
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-GSDMD, anti-caspase-1 (p20 subunit), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using a chemiluminescent substrate.
-
The inhibition of pyroptosis is indicated by a decrease in the cleaved GSDMD-N fragment (~31 kDa) and the active caspase-1 p20 subunit in this compound-treated samples compared to the vehicle control.[4]
Conclusion
This compound is a powerful and specific tool for the investigation of caspase-1-mediated pyroptosis. Its ability to irreversibly inhibit caspase-1 allows for the precise dissection of this inflammatory cell death pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to study and modulate pyroptosis. Understanding the role of this compound in inhibiting this pathway is crucial for advancing our knowledge of inflammatory diseases and developing novel therapeutic strategies.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. The Inflammasome Drives GSDMD-Independent Secondary Pyroptosis and IL-1 Release in the Absence of Caspase-1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. invivogen.com [invivogen.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-1-Dependent Pyroptosis Mediates Adjuvant Activity of Platycodin D as an Adjuvant for Intramuscular Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mednexus.org [mednexus.org]
- 16. abcam.com [abcam.com]
Ac-YVAD-cmk: A Technical Guide to its Anti-Apoptotic Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ac-YVAD-cmk (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a potent, selective, and irreversible peptide inhibitor of caspase-1.[1][2] Primarily known for its role in blocking inflammatory pathways, this compound demonstrates significant anti-apoptotic and anti-pyroptotic effects.[1] Caspase-1, its primary target, is a critical enzyme in the innate immune system. It not only processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 but also initiates a pro-inflammatory form of programmed cell death called pyroptosis by cleaving Gasdermin D (GSDMD).[1] By inhibiting caspase-1, this compound effectively suppresses these downstream events, leading to reduced inflammation and cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, presents quantitative data on its efficacy, details key experimental protocols for its investigation, and visualizes the complex signaling pathways and workflows involved.
Mechanism of Action: Inhibiting the Crossroads of Inflammation and Cell Death
This compound is a tetrapeptide designed to mimic the caspase-1 cleavage site in pro-IL-1β.[1] This allows it to bind to the active site of caspase-1, leading to irreversible inhibition. The anti-apoptotic effects of this compound stem from its ability to intervene in pathways that link inflammation directly to cell death.
2.1 Inhibition of the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that, upon activation by various danger signals, recruits and activates pro-caspase-1.[3][4] Activated caspase-1 then orchestrates two major downstream events:
-
Cytokine Maturation: It cleaves the precursor forms of IL-1β and IL-18 into their biologically active forms. These cytokines are potent mediators of inflammation.[1] this compound treatment significantly reduces the levels of mature IL-1β and IL-18.[2][5][6]
-
Pyroptosis Induction: It cleaves GSDMD. The N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of cellular contents, a process known as pyroptosis.[1][7] this compound has been shown to inhibit pyroptosis in multiple disease models.[2][5]
2.2 Crosstalk with Apoptosis
While distinct from the classical apoptotic pathways mediated by caspase-8 or -9, caspase-1 activity has significant implications for apoptosis:
-
Downstream Caspase Inhibition: Inhibition of caspase-1 by this compound can lead to a reduction in the activity of downstream effector caspases, such as caspase-3.[8] This suggests a hierarchical relationship where caspase-1 can contribute to the activation of the classical apoptotic cascade.
-
Reduction of Pro-Apoptotic Factors: By suppressing the inflammatory cascade, this compound reduces the levels of cytokines like TNF-α, which can independently trigger apoptosis through its own receptor-mediated pathway.[8]
-
Mitochondrial Integrity: Inflammasome activation can lead to caspase-1-dependent mitochondrial damage, a key event in the intrinsic apoptotic pathway.[9] By blocking caspase-1, this compound can help preserve mitochondrial function.
The following diagram illustrates the central role of caspase-1 and the inhibitory action of this compound.
Quantitative Data on Anti-Apoptotic and Anti-Inflammatory Effects
The efficacy of this compound has been quantified in various preclinical models. The following tables summarize key findings from studies on cerebral ischemia and sepsis.
Table 1: Effect of this compound on Caspase Activity and Apoptosis in Cerebral Ischemia [8]
| Parameter | Control Group (Vehicle) | This compound Treated | Percent Reduction | Time Point |
| Caspase-1 Activity (%) | 100 ± 20.3 | 3.4 ± 10.4 | 96.6% | 24 hr |
| Caspase-3 Activity (%) | 100 ± 30.3 | 13.2 ± 9.5 | 86.8% | 24 hr |
| Nucleosome Quantitation (%) | 100 ± 11.8 | 47.0 ± 5.9 | 53.0% | 24 hr |
| Total Infarct Volume (%) | 41.1 ± 2.3 | 26.5 ± 2.1 | 35.5% | 24 hr |
Data are expressed as mean ± SEM.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels
| Cytokine | Model | Control Group | This compound Treated | Percent Reduction | Reference |
| IL-1β | Cerebral Ischemia | 100% | 39.5 ± 23.7% of control | ~60.5% | [8] |
| TNF-α | Cerebral Ischemia | 100% | 51.9 ± 10.3% of control | ~48.1% | [8] |
| IL-1β | Sepsis (AKI) | Elevated | Significantly Decreased | Not specified | [5] |
| IL-18 | Sepsis (AKI) | Elevated | Significantly Decreased | Not specified | [5] |
| IL-6 | Sepsis (AKI) | Elevated | Significantly Decreased | Not specified | [5] |
Data are expressed as mean ± SEM where available.
Key Experimental Protocols
Investigating the effects of this compound requires specific assays to measure caspase activity, apoptosis, and protein expression. Detailed methodologies for key experiments are provided below.
4.1 Caspase-1 and Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activity of specific caspases by detecting the cleavage of a fluorogenic substrate.
-
Sample Preparation: Homogenize tissue samples or lyse cultured cells in an appropriate lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Assay Reaction:
-
In a 96-well microplate, add 50 µg of protein lysate to each well.
-
Add the reaction buffer containing the specific fluorogenic substrate:
-
For Caspase-1: Ac-YVAD-AMC
-
For Caspase-3: Ac-DEVD-AFC
-
-
The final volume should be uniform across wells.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~380/460 nm for AMC; ~400/505 nm for AFC).
-
Data Analysis: Quantify the caspase activity based on the fluorescence intensity and normalize to the protein concentration.
4.2 Apoptosis Detection by Annexin V Staining (Flow Cytometry)
This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
-
Cell Preparation: Induce apoptosis in cell culture and include an untreated control group. Harvest both adherent and suspension cells gently.
-
Washing: Wash cells twice with cold 1X PBS. Centrifuge at 300 xg for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Annexin V Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Viability Staining: Add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic and late apoptotic/necrotic cells. Incubate for 5 minutes.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
4.3 Protein Expression Analysis by Western Blotting
This protocol is used to detect and quantify specific proteins involved in the inflammasome and apoptotic pathways.
-
Lysate Preparation: Prepare protein lysates from cells or tissues as described in section 4.1.
-
SDS-PAGE: Separate proteins by size by running the lysates on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-1, anti-NLRP3, anti-IL-1β, anti-GSDMD, anti-Cleaved Caspase-3) overnight at 4°C.
-
Washing: Wash the membrane three times with washing buffer (e.g., TBST) to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that operates at the critical intersection of inflammation and programmed cell death. Its ability to irreversibly inhibit caspase-1 provides a dual benefit: the suppression of pro-inflammatory cytokine production and the direct inhibition of pyroptosis. Furthermore, evidence indicates that its effects extend to mitigating classical apoptosis, likely through the reduction of downstream caspase activation and the attenuation of inflammatory signals that can promote cell death. The data and protocols presented in this guide underscore the significant anti-apoptotic and protective effects of this compound, making it a subject of continued interest in the development of treatments for diseases driven by inflammation and apoptosis.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The caspase-1 inhibitor this compound attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. immunostep.com [immunostep.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 14. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
Ac-YVAD-cmk: A Technical Guide to its Role in Pro-Inflammatory Cytokine Cleavage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Ac-YVAD-cmk, a potent and irreversible inhibitor of caspase-1. We will explore its mechanism of action in the context of the inflammasome signaling pathway and its critical role in preventing the cleavage and subsequent activation of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This document will detail the molecular interactions of this compound with caspase-1, present quantitative data on its inhibitory effects, and provide comprehensive experimental protocols for its application in research settings. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its function and utility in the study of inflammation and drug development.
Introduction: The Inflammasome and Pro-Inflammatory Cytokines
The innate immune system relies on the rapid detection of and response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). This recognition triggers the assembly of intracellular multi-protein complexes known as inflammasomes.[1][2] A key component of most inflammasomes is the enzyme caspase-1, a cysteine protease that, upon activation, plays a pivotal role in the inflammatory response.[3]
Activated caspase-1 is responsible for the proteolytic cleavage of the inactive precursors of two potent pro-inflammatory cytokines: pro-IL-1β and pro-IL-18.[3][4] This cleavage results in their mature, biologically active forms, which are then secreted from the cell to orchestrate a robust inflammatory response.[3][5] Additionally, active caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of pro-inflammatory cell death known as pyroptosis.[3][5]
Given the central role of caspase-1 in inflammation, its inhibition is a key therapeutic strategy for a multitude of inflammatory diseases. This compound has emerged as a critical tool for researchers in this field, enabling the precise dissection of caspase-1-dependent pathways.
This compound: Mechanism of Action
This compound, or Acetyl-L-tyrosyl-L-valyl-N-((1S)-3-chloro-1-(carboxymethyl)-2-oxopropyl)-L-alaninamide, is a synthetic tetrapeptide that acts as a highly selective and irreversible inhibitor of caspase-1.[3][6] Its design is based on the preferred amino acid sequence (Tyr-Val-Ala-Asp) recognized and cleaved by caspase-1 in its natural substrate, pro-IL-1β.[3][5]
The chloromethyl ketone (cmk) moiety of this compound forms a covalent bond with the cysteine residue in the active site of caspase-1, thereby permanently inactivating the enzyme.[6] This irreversible inhibition effectively blocks the downstream processing of pro-IL-1β, pro-IL-18, and GSDMD, thus preventing the release of mature cytokines and the induction of pyroptosis.[3][5]
Quantitative Data on the Inhibitory Effects of this compound
The potency of this compound in inhibiting caspase-1 activity and subsequent cytokine processing has been demonstrated in numerous studies. The following tables summarize key quantitative findings.
| Parameter | Value | Reference |
| Ki (Inhibition Constant) for Caspase-1 | 0.8 nM | [6] |
| IC50 (in TRAIL-induced Apoptosis) | ~200 µM | [4] |
Note: The discrepancy between the Ki and IC50 values highlights the difference between purified enzyme assays and whole-cell-based assays, where factors like cell permeability can influence the effective concentration.
| Experimental Model | This compound Concentration | Observed Effect on Cytokine Levels | Reference |
| Thrombin-activated microglia | 40 µM or 80 µM | Significantly decreased mRNA levels of IL-1β and IL-18. | [7] |
| Rat model of cerebral ischemia | 300 ng/rat (i.c.v.) | Reduced brain levels of IL-1β to 39.5% of control and TNF-α to 51.9% of control at 24 hours. | [8] |
| Rat model of intracerebral hemorrhage | 1 µ g/rat (i.c.v.) | Significantly decreased protein levels of mature IL-1β and IL-18. | [9] |
| Sevoflurane-treated aged mice | 12.5 µmol/kg (i.p.) | Reduced the high expression levels of cleaved caspase-1, IL-1β, and IL-18. | [10] |
| Sepsis-induced acute kidney injury in mice | - | Significantly decreased serum levels of IL-1β and IL-18. | [4] |
Signaling Pathways and Experimental Workflows
Canonical Inflammasome Signaling Pathway and Inhibition by this compound
Caption: Canonical inflammasome pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. This compound ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ac-YVAD-cmk in Cell Culture-Based Inflammasome Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YVAD-cmk (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a potent, irreversible, and selective inhibitor of caspase-1.[1][2] Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease in the innate immune system.[1][2] It plays a central role in the activation of inflammatory caspases and the subsequent maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing a form of programmed cell death known as pyroptosis.[1][2] Given its central role in inflammation, the use of this compound is a valuable tool for studying the activation and regulation of inflammasomes, which are multi-protein complexes that mediate caspase-1 activation. These application notes provide detailed protocols for the use of this compound in cell culture to investigate inflammasome activity.
Mechanism of Action
This compound is a synthetic tetrapeptide that mimics the substrate recognition sequence of caspase-1.[1] The chloromethyl ketone (cmk) group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby permanently inactivating the enzyme.[1] This targeted inhibition prevents the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[1][3] Furthermore, by inhibiting caspase-1, this compound also blocks the cleavage of Gasdermin D (GSDMD), a key step in the formation of membrane pores that leads to pyroptosis and the release of mature cytokines.[1]
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the specific inflammasome activator used. The following table summarizes key quantitative data for the use of this compound.
| Parameter | Value | Cell Type/Context | Reference |
| Working Concentration | 0.1–30 µg/ml | General cell culture assays | [1] |
| 40 µM or 80 µM | Activated microglia (in vitro) | [3][4] | |
| 10 µM | HUVEC cells | [3] | |
| 40 µM | H4 cells | [5] | |
| 100 µM | THP-1 macrophages | [1] | |
| IC50 Value | Not widely reported; Ki is more common | N/A | [6] |
| Ki Value | 0.8 nM | Recombinant human caspase-1 | [6] |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.
Signaling Pathway and Experimental Workflow
Inflammasome Signaling Pathway and this compound Inhibition
Caption: Canonical NLRP3 inflammasome pathway and this compound inhibition point.
Experimental Workflow for Inflammasome Assay
Caption: General workflow for an in vitro inflammasome inhibition assay.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cell line of choice (e.g., THP-1 human monocytic cell line, bone marrow-derived macrophages)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Inflammasome priming agent (e.g., Lipopolysaccharide, LPS)
-
Inflammasome activating agent (e.g., ATP, Nigericin)
-
Phosphate-buffered saline (PBS), sterile
-
96-well cell culture plates
-
ELISA kit for human or mouse IL-1β
-
LDH cytotoxicity assay kit
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
This compound is typically supplied as a powder. To prepare a 10 mM stock solution, dissolve the appropriate amount of powder in DMSO. For example, for 1 mg of this compound (MW: 541.0 g/mol ), add 184.8 µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The reconstituted product is generally stable for up to 6 months at -20°C.[1]
-
-
Cell Culture Medium:
-
Prepare and warm the complete cell culture medium to 37°C before use.
-
-
Inflammasome Activators:
-
Prepare stock solutions of LPS (e.g., 1 mg/mL in sterile water), ATP (e.g., 100 mM in sterile water, pH adjusted to 7.4), and Nigericin (e.g., 10 mM in ethanol) and store at -20°C.
-
Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells
This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation in PMA-differentiated THP-1 macrophages.
Day 1: Seeding and Differentiation of THP-1 Cells
-
Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
Day 3 or 4: this compound Treatment and Inflammasome Activation
-
Carefully aspirate the PMA-containing medium and wash the adherent macrophages once with 100 µL of pre-warmed PBS.
-
Add 90 µL of fresh, serum-free or complete medium to each well.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in the culture medium. For example, to achieve a final concentration of 20 µM, prepare a 10X working solution (200 µM) and add 10 µL to the corresponding wells.
-
Include a vehicle control (e.g., 0.1% DMSO) for comparison.
-
Incubate for at least 1 hour at 37°C. It is crucial to pre-treat the cells with the inhibitor before inflammasome stimulation.[7]
-
-
Priming (Signal 1):
-
Add LPS to a final concentration of 1 µg/mL to all wells (except for the negative control).
-
Incubate for 3-4 hours at 37°C.
-
-
Activation (Signal 2):
-
Add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for subsequent analysis of IL-1β release and LDH activity. Store supernatants at -80°C if not analyzed immediately.
-
Protocol 2: Measurement of IL-1β Secretion by ELISA
-
Use a commercially available ELISA kit for human IL-1β and follow the manufacturer's instructions.
-
Briefly, add the collected cell culture supernatants (and standards) to the antibody-pre-coated wells.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Calculate the concentration of IL-1β in each sample based on the standard curve. A significant reduction in IL-1β concentration in the this compound-treated samples compared to the vehicle control indicates successful inhibition of caspase-1.
Protocol 3: Measurement of Pyroptosis by LDH Release Assay
The release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant is an indicator of plasma membrane rupture and is commonly used to quantify pyroptosis.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's protocol.
-
Controls: It is essential to include the following controls:
-
Untreated Control: Cells not treated with any activators or inhibitor. This represents the spontaneous LDH release.
-
Maximum LDH Release Control: Cells lysed with the lysis buffer provided in the kit. This represents 100% LDH release.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) and inflammasome activators.
-
-
Transfer 50 µL of the collected supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for the time specified in the kit's protocol (usually 15-30 minutes) at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation of Cytotoxicity (%):
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of LDH release using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
A significant decrease in LDH release in the this compound-treated samples compared to the vehicle control indicates the inhibition of pyroptosis.[3][7]
-
Troubleshooting
-
No or low inhibition of IL-1β:
-
Ensure that the cells were pre-incubated with this compound for a sufficient amount of time before adding the inflammasome activators.
-
Increase the concentration of this compound. Perform a dose-response curve to find the optimal concentration.
-
Check the viability of your cells. High levels of cell death unrelated to pyroptosis can lead to confounding results.
-
-
High background in LDH assay:
-
Use serum-free medium during the inflammasome activation step, as serum contains LDH.
-
Ensure gentle handling of the cells to avoid mechanical lysis.
-
By following these detailed protocols and considering the provided quantitative data and diagrams, researchers can effectively utilize this compound as a tool to investigate the role of caspase-1 and the inflammasome in various biological processes and disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Ac-YVAD-cmk in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YVAD-cmk is a potent, irreversible, and selective inhibitor of caspase-1, an enzyme pivotal to the inflammatory process.[1][2] Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is responsible for the proteolytic cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] It also cleaves gasdermin D to induce pyroptosis, a form of pro-inflammatory cell death.[1] By inhibiting caspase-1, this compound effectively blocks the activation of the inflammasome and demonstrates significant anti-inflammatory, anti-apoptotic, and anti-pyroptotic effects in various experimental models.[1] These properties make it a valuable tool for investigating the role of caspase-1-mediated inflammation in a range of diseases and for evaluating the therapeutic potential of targeting this pathway.
This document provides detailed protocols and application notes for the in vivo administration of this compound in mouse models, based on findings from multiple research applications.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various studies on the administration of this compound in different mouse models.
| Mouse Model | Route of Administration | Dosage | Treatment Timing | Key Findings | Reference |
| Intracerebral Hemorrhage (ICH) | Intracerebroventricular (i.c.v.) | Low-dose: 50 ng/mouse; High-dose: 200 ng/mouse | 20 minutes before ICH induction | Significantly reduced brain edema and improved neurological function at 24h post-ICH. Downregulated IL-1β, JNK, and MMP-9. | [3] |
| Cerebral Ischemia | Intracerebroventricular (i.c.v.) | 300 ng/rat | 10 minutes after permanent middle cerebral artery occlusion | Significant reduction in infarct volume at 24h and 6 days. Reduced caspase-1 and caspase-3 activity at 24h. Decreased levels of IL-1β and TNF-α. | [4] |
| Acute Gastric Injury (cold-restraint stress) | Intraperitoneal (i.p.) | 1.25, 6.25, and 12.5 µmol/kg | Not specified, before stress induction | Dose-dependently inhibited caspase-1 activation. Reduced levels of TNF-α, IL-1β, IL-6, and IL-18. Decreased gastric cell apoptosis. | [5][6] |
| Sepsis-induced Acute Kidney Injury | Intraperitoneal (i.p.) | 0.2 mg/ml in saline for resuscitation (5 ml/100 g) | During resuscitation after cecal ligation and puncture (CLP) | Alleviated histological kidney injury. Suppressed accumulation of neutrophils and macrophages. Reduced serum creatinine (B1669602) and BUN. Decreased inflammatory cytokines. | [7] |
| Sevoflurane-induced Cognitive Dysfunction | Intraperitoneal (i.p.) | 12.5 µmol/kg | 1 hour before sevoflurane (B116992) exposure | Ameliorated cognitive dysfunction. Reduced inflammasome activation (NLRP3, cleaved caspase-1, IL-1β, IL-18) in the hippocampus. | [8][9] |
| Acute Graft-Versus-Host Disease (aGVHD) | Not specified | Low-dose and high-dose | Not specified | Alleviated aGVHD and pathological injury. Reduced Th1 cell ratio and increased Th2 and Th17 cell ratios. Decreased pro-inflammatory cytokines IL-1β, IFN-γ, IL-1α, and IL-18. | [10] |
| Lipopolysaccharide (LPS)-induced Acute Lung Injury | Intraperitoneal (i.p.) | Not specified | 1 hour before LPS administration | Inhibited alveolar macrophage pyroptosis. Reduced lung injury and pulmonary edema. Decreased levels of IL-1β, IL-18, TNF-α, and HMGB1. | [11] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder (CAS: 178603-78-6)[2]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Reconstitution: this compound is typically dissolved in DMSO to create a stock solution. For example, a stock solution of 10 mg/ml or 20 mg/ml in DMSO can be prepared.[2]
-
Dilution for Injection:
-
For Intracerebroventricular (i.c.v.) Injection: The DMSO stock solution should be further diluted in sterile PBS. It is crucial to ensure the final concentration of DMSO is low (e.g., <0.2%) to avoid solvent toxicity.[3] For a 200 ng dose in 1 µL, a stock solution can be diluted to a final concentration of 200 ng/µL in PBS with <0.2% DMSO.
-
For Intraperitoneal (i.p.) Injection: The DMSO stock solution can be diluted in a larger volume of sterile saline. For example, for a 12.5 µmol/kg dose in a 20g mouse, the required amount of this compound is calculated and brought to a final injection volume of 100-200 µL with sterile saline.
-
-
Vortexing: Gently vortex the final solution to ensure it is thoroughly mixed.
-
Storage: Prepare fresh solutions for each experiment. If short-term storage is necessary, keep the solution on ice and protected from light.
Administration Protocols
a) Intracerebroventricular (i.c.v.) Injection
This method delivers the inhibitor directly into the central nervous system.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Hamilton syringe with a 27-gauge needle
-
Prepared this compound solution
Protocol:
-
Anesthetize the mouse using an approved protocol.
-
Secure the mouse in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. Based on the mouse brain atlas, determine the coordinates for the lateral ventricle. A common coordinate is 1 mm lateral to the bregma.[3]
-
Drill a small burr hole at the determined coordinates.
-
Slowly lower the needle to the desired depth (e.g., 2.5 mm ventral from the skull surface).[3]
-
Infuse the this compound solution (e.g., 1 µL) over a period of 2-5 minutes to allow for diffusion and prevent backflow.
-
Leave the needle in place for an additional 5 minutes before slowly retracting it.
-
Suture the scalp incision.
-
Monitor the mouse during recovery from anesthesia.
b) Intraperitoneal (i.p.) Injection
This is a common systemic administration route.
Materials:
-
Sterile syringe (e.g., 27-30 gauge)
-
Prepared this compound solution
Protocol:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid hitting the internal organs.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
Key Post-Administration Assays
a) Caspase-1 Activity Assay
Principle: Measures the cleavage of a fluorogenic substrate specific for caspase-1.
Protocol:
-
Homogenize brain or tissue samples in an ice-cold lysis buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Incubate a specific amount of protein with a fluorogenic caspase-1 substrate (e.g., Ac-YVAD-amc).
-
Measure the fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.
-
Quantify the caspase-1 activity based on a standard curve.
b) Cytokine Measurement (ELISA)
Principle: Quantifies the levels of cytokines like IL-1β and IL-18 in serum or tissue homogenates.
Protocol:
-
Collect blood or tissue samples at the desired time points.
-
Prepare serum or tissue lysates.
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., mouse IL-1β ELISA kit).
-
Follow the manufacturer's instructions for the assay, which typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, and then a substrate for colorimetric detection.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.[10]
c) Western Blotting
Principle: Detects the expression levels of specific proteins, such as cleaved caspase-1, NLRP3, IL-1β, and other signaling molecules.[3][9]
Protocol:
-
Extract total protein from tissue samples.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity relative to a loading control (e.g., β-actin).
d) Histological Analysis
Principle: Examines tissue morphology and cellular changes.
Protocol:
-
Perfuse the mouse with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the tissue of interest and post-fix it.
-
Process the tissue for paraffin (B1166041) embedding or cryosectioning.
-
Cut thin sections and mount them on slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology or perform immunohistochemistry/immunofluorescence with specific antibodies to identify certain cell types or proteins.[10]
Visualization of Signaling Pathways and Workflows
Figure 1: this compound Mechanism of Action
Caption: Mechanism of this compound in blocking caspase-1 activation.
Figure 2: Experimental Workflow for In Vivo Study
Caption: General experimental workflow for in vivo studies with this compound.
Figure 3: Logical Relationship of this compound's Protective Effects
References
- 1. invivogen.com [invivogen.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The caspase-1 inhibitor this compound attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The caspase-1 inhibitor this compound attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment | PLOS One [journals.plos.org]
- 10. [Caspase1 Inhibitor this compound Prevents and Treats the Acute Graft Versus Host Disease in Mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ac-YVAD-cmk in Intracerebral Hemorrhage (ICH) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability.[1][2] A key contributor to secondary brain injury following ICH is a robust inflammatory response. Ac-YVAD-cmk, a selective and irreversible inhibitor of caspase-1, has emerged as a promising therapeutic agent in preclinical ICH research.[1][3][4] By blocking caspase-1, this compound effectively suppresses the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, thereby mitigating neuroinflammation and its downstream detrimental effects.[3][5] These application notes provide a comprehensive overview of the use of this compound in ICH research, including its mechanism of action, experimental protocols, and key quantitative data from published studies.
Mechanism of Action
This compound exerts its neuroprotective effects in ICH primarily by inhibiting the caspase-1-mediated inflammatory cascade.[1][3] Following ICH, cellular debris and blood components trigger the activation of the NLRP3 inflammasome in microglia and other brain cells.[6] This leads to the cleavage and activation of pro-caspase-1 into its active form. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation, leading to brain edema, blood-brain barrier (BBB) breakdown, and neuronal cell death.[1][3][4] this compound specifically and irreversibly binds to the active site of caspase-1, preventing this cascade.[6] Furthermore, research suggests that this compound can modulate microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[6][7] It has also been shown to inhibit pyroptosis, a caspase-1-dependent form of programmed cell death, and downregulate the JNK and MMP-9 signaling pathways, which are involved in BBB degradation.[1][2][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound in animal models of ICH.
Table 1: In Vivo Administration and Efficacy of this compound in ICH Models
| Animal Model | This compound Dose | Administration Route | Key Findings | Reference |
| Collagenase-induced ICH (Mouse) | High-dose (specific concentration not stated) | Intracerebroventricular | Reduced brain edema and improved neurological function at 24h and 72h post-ICH. | [1] |
| Collagenase-induced ICH (Mouse) | 400 ng/µL | Intracerebroventricular | Inhibited caspase-1 activation, reduced mature IL-1β, and improved neurological function. | [6][7] |
| Collagenase-induced ICH (Rat) | 1 µg | Intracerebroventricular | Decreased brain edema and expression of inflammation-related factors at 24h post-ICH. | [3] |
| Permanent MCAO (Rat) | 300 ng | Intracerebroventricular | Significantly reduced infarct volume at 24h and 6 days post-ischemia. | [8] |
Table 2: In Vitro Applications of this compound
| Cell Type | This compound Concentration | Treatment Conditions | Key Findings | Reference |
| Thrombin-activated Microglia | Not specified | Pre-treatment | Inhibited transcript and protein expression of NLRP3 and inflammatory factors. | [3] |
| HUVECs | 10 µM | Pre-treatment for 1h before TCBQ stimulation | Inhibited caspase-1/4/5 and GSDMD expression. | [5] |
| Activated Microglia | 40 µM or 80 µM | Not specified | Reduced the expression of IL-1β and IL-18. | [5] |
Experimental Protocols
Collagenase-Induced ICH Model and this compound Administration in Mice
This protocol is based on methodologies described in studies investigating the neuroprotective effects of this compound.[1][6]
Materials:
-
Adult male CD-1 or C57BL/6 mice (25-30g)
-
Collagenase type VII-S (Sigma-Aldrich)
-
This compound (MedChemExpress or similar)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Preparation: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine). Place the animal in a stereotaxic frame.
-
ICH Induction:
-
Make a scalp incision to expose the skull.
-
Drill a burr hole over the striatum at the desired coordinates (e.g., 0.2 mm posterior, 2.2 mm lateral to bregma).
-
Slowly infuse collagenase (e.g., 0.075 U in 0.5 µL sterile saline) into the striatum at a depth of 3.5 mm over 5 minutes.
-
Leave the needle in place for an additional 10 minutes to prevent reflux, then slowly withdraw it.
-
Suture the scalp incision.
-
-
This compound Administration:
-
Prepare the this compound solution by dissolving it in DMSO and then diluting with PBS to the final concentration (e.g., 400 ng/µL, with a final DMSO concentration of 0.1%).[6][7]
-
Administer this compound or vehicle (0.1% DMSO in PBS) via intracerebroventricular injection (e.g., into the left lateral ventricle) 20 minutes before ICH induction.[1][4]
-
-
Post-operative Care and Assessment:
-
Provide post-operative care, including analgesia and monitoring for recovery.
-
Assess neurological function at various time points (e.g., 24h, 72h) using a standardized scoring system (e.g., modified Neurological Severity Score - mNSS).[3][9]
-
At the experimental endpoint, euthanize the animals and collect brain tissue for analysis (e.g., brain water content, Western blot, immunohistochemistry).
-
Western Blot Analysis for Caspase-1, IL-1β, and Downstream Effectors
Procedure:
-
Protein Extraction: Homogenize perihematomal brain tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Examples include antibodies against:
-
Caspase-1 (p20 subunit for active form)
-
IL-1β (mature form)
-
Phosphorylated JNK
-
MMP-9
-
ZO-1
-
β-actin (loading control)
-
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Immunohistochemistry for Microglial Polarization
Procedure:
-
Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde. Post-fix the brain in 4% PFA and then cryoprotect in 30% sucrose. Section the brain into 20-30 µm slices using a cryostat.
-
Staining:
-
Permeabilize sections with 0.3% Triton X-100 in PBS.
-
Block with 5% normal goat serum in PBS.
-
Incubate with primary antibodies overnight at 4°C. Examples include:
-
Iba1 (general microglia marker)
-
iNOS or CD16/32 (M1 markers)
-
Arginase-1 or CD206 (M2 markers)
-
-
-
Secondary Antibody and Visualization:
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount sections with a DAPI-containing mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
-
Analysis: Quantify the number of single- and double-positive cells in the perihematomal region.
Conclusion
This compound is a valuable research tool for investigating the role of caspase-1-mediated inflammation in the pathophysiology of intracerebral hemorrhage. The provided protocols and data serve as a guide for researchers aiming to utilize this inhibitor in their ICH studies. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications for ICH patients.
References
- 1. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Decreases Blood-Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental animal models and evaluation techniques in intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sepsis-Induced Acute Kidney Injury with Ac-YVAD-cmk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis-associated acute kidney injury (SA-AKI) is a severe and common complication in critically ill patients, contributing significantly to morbidity and mortality.[1] The pathophysiology of SA-AKI is complex, involving hemodynamic changes, inflammation, and direct cellular injury.[1][2][3] A key inflammatory signaling pathway implicated in SA-AKI is the activation of inflammasomes, which leads to the maturation of pro-inflammatory cytokines and a form of inflammatory cell death known as pyroptosis.
The NLRP1 inflammasome, upon activation by pathogen- or danger-associated molecular patterns (PAMPs or DAMPs), recruits and activates pro-caspase-1.[4] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms. Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, cell lysis, and the release of inflammatory contents, a process defined as pyroptosis.[4] This cascade exacerbates inflammation and contributes to renal tubular cell death and subsequent kidney dysfunction.
Ac-YVAD-cmk is a potent and selective, irreversible inhibitor of caspase-1.[5] By blocking the activity of caspase-1, this compound can prevent the maturation and release of IL-1β and IL-18 and inhibit GSDMD-mediated pyroptosis.[5] These application notes provide a summary of the use of this compound in a murine model of sepsis-induced AKI, along with detailed protocols to facilitate further research in this area.
Mechanism of Action: this compound in Sepsis-Induced AKI
The diagram below illustrates the signaling pathway leading to pyroptosis in sepsis-induced AKI and the inhibitory action of this compound.
Caption: this compound inhibits Caspase-1, blocking pyroptosis.
Data Presentation
Treatment with this compound in a cecal ligation and puncture (CLP) mouse model of sepsis significantly ameliorates acute kidney injury. The following tables summarize the key findings based on published data.[6]
Table 1: Renal Function Markers 24h Post-Sepsis Induction
| Group | Serum Creatinine (B1669602) (sCr) | Blood Urea (B33335) Nitrogen (BUN) |
| Sham | Baseline | Baseline |
| CLP (Sepsis) | Significantly Increased (P < 0.05) | Significantly Increased (P < 0.05) |
| CLP + this compound | Significantly Reduced vs. CLP (P < 0.05) | Significantly Reduced vs. CLP (P < 0.05) |
Table 2: Serum Inflammatory Cytokines 24h Post-Sepsis Induction
| Group | IL-1β | IL-18 | TNF-α | IL-6 |
| Sham | Baseline | Baseline | Baseline | Baseline |
| CLP (Sepsis) | Significantly Increased (P < 0.05) | Significantly Increased (P < 0.05) | Significantly Increased (P < 0.05) | Significantly Increased (P < 0.05) |
| CLP + this compound | Significantly Reduced vs. CLP (P < 0.05) | Significantly Reduced vs. CLP (P < 0.05) | Significantly Reduced vs. CLP (P < 0.05) | Significantly Reduced vs. CLP (P < 0.05) |
Table 3: Renal Tissue Protein Expression 24h Post-Sepsis Induction
| Group | NLRP1 | Active Caspase-1 | Mature IL-1β | Mature IL-18 | GSDMD |
| Sham | Baseline | Baseline | Baseline | Baseline | Baseline |
| CLP (Sepsis) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| CLP + this compound | Significantly Reduced vs. CLP | Significantly Reduced vs. CLP | Significantly Reduced vs. CLP | Significantly Reduced vs. CLP | Significantly Reduced vs. CLP |
Experimental Workflow
The following diagram outlines the typical experimental workflow for investigating the effects of this compound on sepsis-induced AKI.
Caption: Workflow for this compound study in sepsis-induced AKI.
Detailed Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
This protocol describes a standardized method for inducing polymicrobial sepsis that mimics the clinical features of human sepsis.[2][4][6][7]
Materials:
-
Anesthetic: Sodium pentobarbital (B6593769) (80 mg/kg) or Ketamine/Xylazine cocktail[2][6]
-
Electric razor or depilatory cream
-
Disinfectant: Betadine and 70% ethanol
-
Sterile surgical instruments (scissors, forceps, needle driver)
-
4-0 silk suture
-
20-gauge needle[6]
-
Wound clips or suture for closure
-
Heating pad to maintain body temperature
-
Sterile 0.9% saline, pre-warmed to 37°C
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse via intraperitoneal (ip) injection.[2][6] Confirm sedation using a toe pinch reflex. Place the mouse on a heating pad to maintain a rectal temperature of 37-38°C.[8][6] Shave the abdomen and disinfect the surgical area with betadine followed by 70% ethanol.[2]
-
Laparotomy: Make a 1.5 cm midline incision through the skin and abdominal wall to expose the peritoneal cavity.[6]
-
Cecum Exteriorization: Gently locate and exteriorize the cecum with non-crushing forceps. Ensure the small and large intestines are not obstructed.[4]
-
Ligation: Ligate the cecum 1.0 cm from the distal tip with a 4-0 silk suture.[6] Take care to avoid ligating the ileocecal valve, which would cause bowel obstruction.[4]
-
Puncture: Puncture the ligated cecum once through-and-through with a 20-gauge needle.[6] Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneum to induce infection.[6][7]
-
Closure: Carefully return the cecum to the peritoneal cavity. Close the abdominal wall and skin in layers using appropriate suture or wound clips.[2]
-
Sham Control: For sham-operated mice, perform steps 1-3 and 6, but do not ligate or puncture the cecum.[6]
-
Resuscitation: Immediately after surgery, administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation.[2][6]
Protocol 2: this compound Administration
This protocol details the preparation and administration of the caspase-1 inhibitor.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
Vehicle (e.g., DMSO, if required for initial solubilization)
Procedure:
-
Preparation: Prepare a stock solution of this compound. For the treatment group, dilute the stock to a final concentration of 0.2 mg/ml in pre-warmed (37°C) sterile 0.9% saline.[6] The vehicle control solution for the CLP group should be saline containing the same final concentration of the vehicle (e.g., DMSO) if used.
-
Administration: The this compound solution is administered as the resuscitation fluid immediately following the surgical procedure.[6]
-
Dosage: Administer the solution subcutaneously at a volume of 5 ml per 100 g of body weight.[6] For a 20g mouse, this corresponds to a 1 ml injection containing 0.2 mg of this compound.
Protocol 3: Assessment of Renal Function and Inflammation
Samples are typically collected 24 hours post-surgery.[6]
A. Serum Analysis
-
Blood Collection: Collect blood via cardiac puncture at the time of euthanasia.
-
Serum Preparation: Allow blood to clot at room temperature, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum).
-
Biochemical Analysis: Measure serum creatinine (sCr) and blood urea nitrogen (BUN) levels using commercially available assay kits according to the manufacturer’s instructions.
-
ELISA: Quantify serum levels of IL-1β, IL-18, TNF-α, and IL-6 using specific ELISA kits.[9][10][11]
-
Coat a 96-well plate with capture antibody overnight at 4°C.[9]
-
Wash and block the plate for 1-2 hours.
-
Add standards and serum samples to the wells and incubate for 2 hours at room temperature.[11]
-
Wash, then add the biotinylated detection antibody and incubate for 1 hour.[9][10]
-
Wash, then add Streptavidin-HRP and incubate for 30-45 minutes.[10]
-
Wash, then add TMB substrate. Stop the reaction with stop solution and read the absorbance at 450 nm.[10]
-
B. Kidney Tissue Analysis
-
Tissue Harvesting: Perfuse the mouse with ice-cold PBS to remove blood. Harvest the kidneys. One kidney can be fixed in 10% formalin for histology, while the other is snap-frozen in liquid nitrogen for protein analysis.
-
Histology: Embed the formalin-fixed kidney in paraffin, section at 4-5 µm, and perform Hematoxylin and Eosin (H&E) staining to assess tissue injury (e.g., tubular necrosis, loss of brush border, cast formation).
-
Western Blot:
-
Prepare protein lysates from the frozen kidney tissue using RIPA buffer with protease inhibitors.[1]
-
Determine protein concentration using a BCA or Bradford assay.[1]
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate with primary antibodies (e.g., anti-NLRP1, anti-Caspase-1 p20, anti-IL-1β, anti-GSDMD) overnight at 4°C.[1][12]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an ECL substrate and imaging system. Use β-actin or GAPDH as a loading control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 4. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. IL-1β and IL-18 ELISA [bio-protocol.org]
- 10. raybiotech.com [raybiotech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Frontiers | Caspase-1 Inhibitor Reduces Pyroptosis Induced by Brain Death in Kidney [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of Caspase-1 Activity Following Ac-YVAD-cmk Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the assessment of caspase-1 activity in response to treatment with Ac-YVAD-cmk, a potent and irreversible inhibitor of this critical inflammatory enzyme.
Introduction to Caspase-1 and this compound
Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.[1][2][3] Its activation within a multi-protein complex called the inflammasome triggers the proteolytic cleavage and maturation of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2][3] Active caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of membrane pores and a form of inflammatory cell death known as pyroptosis.[1]
This compound is a synthetic tetrapeptide (Acetyl-Tyrosine-Valine-Alanine-Aspartate-chloromethyl ketone) that acts as a selective and irreversible inhibitor of caspase-1.[1][4][5] Its sequence is based on the caspase-1 recognition site in pro-IL-1β.[1] The chloromethyl ketone (cmk) group forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1, permanently inactivating the enzyme.[6] This inhibitory action makes this compound a valuable tool for studying the role of caspase-1 in inflammatory and apoptotic pathways and for the development of novel therapeutics.[1][4][7]
Principle of Western Blot for Caspase-1 Activity
Western blotting is a powerful technique to monitor the activation state of caspase-1.[2][3] Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1, which has a molecular weight of approximately 45 kDa.[2][8] Upon inflammasome activation, pro-caspase-1 undergoes autoproteolytic cleavage, generating the active heterodimer composed of the p20 and p10 subunits.[8][9]
By using antibodies that recognize specific epitopes on caspase-1, Western blotting can distinguish between the full-length pro-caspase-1 and the cleaved, active p20 fragment. A decrease in the band intensity of pro-caspase-1 and a concurrent increase in the p20 band are indicative of caspase-1 activation. Treatment with this compound is expected to inhibit this cleavage, resulting in a reduced or absent p20 band compared to untreated, stimulated controls.
Quantitative Data Summary
The following table summarizes quantitative data from various studies demonstrating the inhibitory effect of this compound on caspase-1 activity and its downstream targets.
| Model System | Treatment | Parameter Measured | Result | Reference |
| Rat model of cerebral ischemia | This compound (300 ng/rat, i.c.v.) | Caspase-1 activity (fluorogenic substrate) | ~96.6% reduction in activity at 24 hours post-treatment. | [7] |
| Thrombin-activated microglia | This compound (40 µM) | Caspase-1 (p20) protein levels | Significant reduction compared to thrombin-activated group. | [10] |
| Mouse model of acute gastric injury | This compound (1.25, 6.25, 12.5 µmol/kg) | Cleaved caspase-1 protein levels | Dose-dependent inhibition of caspase-1 cleavage. | [11] |
| Mouse model of sepsis (CLP) | This compound | Caspase-1 protein expression in renal tissue | Significantly reduced expression compared to the CLP group. | [12][13] |
| Breast cancer cells (MDA-MB-231) | This compound (increasing concentrations) | Caspase-1 protein expression | Dose-dependent decrease in Caspase-1 expression. | [14] |
| Rat model of intracerebral hemorrhage | This compound (1 µ g/rat ) | Caspase-1 (p20) protein levels | Significantly decreased levels compared to the ICH group. | [4] |
Experimental Protocols
Materials
-
Cells or tissue of interest
-
Lipopolysaccharide (LPS) and ATP/Nigericin (for inflammasome activation)
-
This compound (solubilized in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Caspase-1 (recognizing both pro-caspase-1 and the p20 subunit)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Detailed Methodology
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Priming Step: To induce pro-IL-1β expression, prime cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibition Step: Pre-incubate the primed cells with various concentrations of this compound (e.g., 10-50 µM) or vehicle (DMSO) for 1 hour.
-
Activation Step: Stimulate the inflammasome with an activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Include the following controls:
-
Untreated cells (negative control)
-
LPS + Activator treated cells (positive control for activation)
-
LPS + this compound + Activator treated cells (test condition)
-
2. Protein Extraction:
-
After treatment, collect both the cell culture supernatant (to detect secreted active caspase-1) and the cell pellet.
-
For cell lysates, wash the cells with ice-cold PBS and then add lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against caspase-1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities for pro-caspase-1 (~45 kDa) and the cleaved p20 subunit (~20 kDa). A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Visualizations
Caption: Caspase-1 activation pathway and inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of caspase-1.
References
- 1. invivogen.com [invivogen.com]
- 2. Assessing Caspase-1 Activation | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The caspase-1 inhibitor this compound attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Ac-YVAD-cmk as a tool to investigate gasdermin D (GSDMD) cleavage.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-YVAD-cmk (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a potent, irreversible, and selective inhibitor of caspase-1.[1] Caspase-1, a key inflammatory caspase, plays a critical role in the innate immune response by processing pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms.[1][2] Furthermore, activated caspase-1 is responsible for the cleavage of Gasdermin D (GSDMD), a pivotal event that leads to a lytic form of programmed cell death known as pyroptosis.[1][2][3] The N-terminal fragment of cleaved GSDMD oligomerizes to form pores in the plasma membrane, resulting in cytokine release and cell death.[2][4] These application notes provide a comprehensive overview of this compound as a tool to investigate GSDMD cleavage, including its mechanism of action, protocols for its use in cell-based assays, and a summary of relevant quantitative data.
Introduction
The inflammasome, a multiprotein complex, acts as a cellular sensor for pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2] Activation of the inflammasome leads to the auto-catalytic activation of pro-caspase-1 into its active form, caspase-1.[5] Activated caspase-1 then cleaves GSDMD, separating its N-terminal pore-forming domain (GSDMD-NT) from its C-terminal repressor domain (GSDMD-CT).[6] The liberated GSDMD-NT translocates to the plasma membrane, where it forms pores, leading to pyroptosis.[2]
This compound is a tetrapeptide inhibitor designed based on the preferred cleavage sequence of caspase-1.[1] Its chloromethylketone (cmk) group forms a covalent bond with the active site of caspase-1, leading to irreversible inhibition.[7] This property makes this compound a valuable tool for studying the downstream effects of caspase-1 activation, particularly GSDMD-mediated pyroptosis. However, it is important to note that some studies suggest that this compound may not completely inhibit GSDMD cleavage and pyroptosis under all conditions, indicating that residual caspase-1 activity might be sufficient to trigger these events.[8]
Mechanism of Action
This compound acts as a specific inhibitor of caspase-1. The peptide sequence YVAD mimics the caspase-1 cleavage site in pro-IL-1β.[1] This allows the inhibitor to bind to the active site of caspase-1. The chloromethylketone moiety then irreversibly alkylates a cysteine residue in the catalytic site of the enzyme, rendering it inactive. By inhibiting caspase-1, this compound blocks the proteolytic processing of GSDMD, thereby preventing the formation of the pore-forming N-terminal fragment and subsequent pyroptosis.[9] It also inhibits the maturation of IL-1β and IL-18.[1]
Signaling Pathways
The following diagrams illustrate the canonical inflammasome pathway leading to GSDMD cleavage and the mechanism of inhibition by this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Mechanism and Regulation of Gasdermin-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Active caspase-1 induces plasma membrane pores that precede pyroptotic lysis and are blocked by lanthanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-1 interdomain linker cleavage is required for pyroptosis | Life Science Alliance [life-science-alliance.org]
- 6. Caspase-1 engages full-length gasdermin D through two distinct interfaces that mediate caspase recruitment and substrate cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 8. The Inflammasome Drives GSDMD-Independent Secondary Pyroptosis and IL-1 Release in the Absence of Caspase-1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ac-YVAD-cmk in the Study of White Matter Rarefaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
White matter rarefaction, a key pathological feature of vascular cognitive impairment and other neurological disorders, is characterized by a diffuse loss of myelinated fibers and oligodendrocytes.[1] Neuroinflammation, driven by activated microglia and astrocytes, is increasingly recognized as a critical contributor to the progression of white matter injury. The activation of caspase-1, a key enzyme in the inflammasome pathway, leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18, perpetuating a cycle of inflammation and tissue damage.[2][3]
Ac-YVAD-cmk is a potent, irreversible, and selective inhibitor of caspase-1.[4] By blocking caspase-1 activity, this compound offers a targeted therapeutic strategy to mitigate neuroinflammation and its downstream detrimental effects on the white matter. This document provides detailed application notes and protocols for utilizing this compound in preclinical studies of white matter rarefaction.
Mechanism of Action
This compound is a tetrapeptide (Acetyl-Tyrosine-Valine-Alanine-Aspartic acid) linked to a chloromethyl ketone (cmk) group. The peptide sequence mimics the cleavage site of pro-IL-1β by caspase-1, allowing it to bind to the active site of the enzyme. The cmk (B1669267) group then irreversibly alkylates the catalytic cysteine residue, thereby inactivating caspase-1 and preventing the processing of pro-inflammatory cytokines.
Signaling Pathway of Caspase-1 in Neuroinflammation
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in models of white matter rarefaction and related neurological injuries.
Table 1: Effect of this compound on White Matter Integrity and Neuroinflammation
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Myelin Basic Protein (MBP) Level | BCAS Mouse | This compound (10 mg/kg, i.p.) | Vehicle | Significantly restored MBP expression in the subcortical region.[2] | [2] |
| White Matter Rarefaction (LFB Score) | BCAS Mouse | This compound (10 mg/kg, i.p.) | Vehicle | Significantly reduced LFB score, indicating less demyelination.[5] | [5] |
| Microglia Activation (Iba1+ Area) | BCAS Mouse | This compound (10 mg/kg, i.p.) | Vehicle | Significantly attenuated the increase in Iba1-positive area in the thalamus and cortex.[5] | [5] |
| NLRP3 Inflammasome Activation | BCAS Mouse | This compound (10 mg/kg, i.p.) | Vehicle | Significantly restored NLRP3 levels to that of the sham group.[2] | [2] |
| Cleaved Caspase-1 Levels | BCAS Mouse | This compound (10 mg/kg, i.p.) | Vehicle | Reduced cleaved caspase-1 expression to levels comparable to the sham group.[2] | [2] |
Table 2: Effect of this compound on Blood-Brain Barrier Integrity
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| ZO-1 Expression | BCAS Mouse | This compound (10 mg/kg, i.p.) | Vehicle | No significant restoration of ZO-1 levels in the subcortical region.[6] | [6] |
| Occludin Expression | BCAS Mouse | This compound (10 mg/kg, i.p.) | Vehicle | Significantly increased occludin expression in the subcortical region.[6] | [6] |
| VCAM-1 Expression | BCAS Mouse | This compound (10 mg/kg, i.p.) | Vehicle | Attenuated the increase in VCAM-1 expression in both subcortical and cortical regions.[6] | [6] |
| Brain Edema | ICH Mouse | This compound (200 ng/mouse, i.c.v.) | Vehicle | Significantly reduced brain water content at 24 and 72 hours post-ICH.[7] | [7] |
Experimental Protocols
In Vivo Model: Bilateral Common Carotid Artery Stenosis (BCAS)
This model induces chronic cerebral hypoperfusion, leading to white matter rarefaction and cognitive impairment, mimicking aspects of vascular dementia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Microcoils (e.g., 0.18 mm inner diameter)
-
Sutures
-
This compound (e.g., 10 mg/kg)
-
Vehicle (e.g., 10% DMSO in saline)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a midline cervical incision to expose both common carotid arteries.
-
Carefully place a microcoil around each common carotid artery.
-
Suture the incision.
-
Administer this compound or vehicle intraperitoneally immediately after surgery and on alternate days.
-
Monitor the animals for recovery and overall health.
-
Perform cerebral blood flow measurements, behavioral tests, and tissue collection at a predetermined time point (e.g., 15 days post-surgery).
Histological Analysis: Luxol Fast Blue (LFB) Staining for Myelin
Purpose: To assess the degree of myelination and identify areas of white matter rarefaction.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Luxol Fast Blue solution
-
Cresyl Violet solution (counterstain)
-
Differentiation solutions (e.g., lithium carbonate, 70% ethanol)
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate brain sections.
-
Incubate sections in Luxol Fast Blue solution overnight at 56-60°C.
-
Rinse with 95% ethanol (B145695) and then distilled water.
-
Differentiate sections in lithium carbonate solution followed by 70% ethanol to remove excess stain from gray matter.
-
Counterstain with Cresyl Violet solution.
-
Dehydrate sections and mount with a coverslip.
-
Quantify white matter rarefaction using a scoring system (e.g., 0-3 scale, where a higher score indicates more severe demyelination).[5]
Immunohistochemistry: Iba1 Staining for Microglia
Purpose: To identify and quantify activated microglia, a key indicator of neuroinflammation.
Materials:
-
Formalin-fixed, paraffin-embedded or free-floating brain sections
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody (e.g., biotinylated goat anti-rabbit)
-
Avidin-biotin complex (ABC) reagent
-
DAB substrate kit
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
Procedure:
-
Perform antigen retrieval on tissue sections if necessary.
-
Block non-specific binding with blocking solution.
-
Incubate sections with the primary anti-Iba1 antibody.
-
Wash and incubate with the secondary antibody.
-
Wash and incubate with ABC reagent.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin (B73222) (optional).
-
Dehydrate and mount.
-
Quantify Iba1-positive cells or the percentage of Iba1-positive area in regions of interest.
In Vitro Model: Primary Microglia Culture and Inflammasome Activation
Purpose: To investigate the direct effects of this compound on microglia activation and cytokine release in a controlled environment.
Materials:
-
Primary microglia isolated from neonatal mouse or rat pups
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
Stimulant for inflammasome activation (e.g., LPS and ATP, or thrombin)
-
This compound
-
ELISA kits for IL-1β and IL-18
-
Reagents for Western blotting (for caspase-1, NLRP3)
Procedure:
-
Isolate primary microglia from the cortices of neonatal pups.
-
Culture the microglia until they reach a resting state.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the microglia with an inflammasome activator (e.g., LPS followed by ATP).
-
Collect the cell culture supernatant to measure IL-1β and IL-18 levels by ELISA.
-
Lyse the cells to analyze the expression of NLRP3 and cleaved caspase-1 by Western blotting.
Discussion and Future Directions
The presented data and protocols demonstrate that this compound is a valuable tool for studying the role of caspase-1-mediated neuroinflammation in white matter rarefaction. In vivo studies have shown its efficacy in reducing demyelination, microglia activation, and blood-brain barrier disruption in a model of chronic cerebral hypoperfusion.[2][5][6]
Future research should focus on several key areas:
-
Oligodendrocyte Precursor Cell (OPC) Differentiation: While caspase inhibition has been shown to be protective for oligodendrocytes, the direct effect of this compound on OPC proliferation and differentiation in the context of white matter injury remains to be fully elucidated. In vitro studies using primary OPC cultures could provide valuable insights.
-
Therapeutic Window: Determining the optimal timing and duration of this compound administration for maximal therapeutic benefit is crucial for its potential clinical translation.
-
Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as those promoting remyelination or vascular repair, could lead to more effective treatment strategies for white matter diseases.
By providing a targeted approach to inhibit a key driver of neuroinflammation, this compound serves as a critical research tool and a promising therapeutic candidate for debilitating neurological conditions characterized by white matter rarefaction.
References
- 1. jneurosci.org [jneurosci.org]
- 2. web.mit.edu [web.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Node, Edge and Graph Attributes [emden.github.io]
- 5. Hope for vascular cognitive impairment: this compound as a novel treatment against white matter rarefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Hope for vascular cognitive impairment: this compound as a novel treatment against white matter rarefaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Blood-Brain Barrier Degradation Using Ac-YVAD-cmk
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Degradation of the BBB is a critical event in the pathogenesis of numerous neurological diseases, including stroke, traumatic brain injury, and neuroinflammatory conditions.[1] One of the key inflammatory mediators implicated in BBB breakdown is interleukin-1β (IL-1β). The activation of IL-1β from its precursor, pro-IL-1β, is dependent on the enzymatic activity of caspase-1.[2]
Ac-YVAD-cmk is a selective and irreversible inhibitor of caspase-1.[3] By blocking caspase-1 activity, this compound prevents the maturation and secretion of IL-1β, thereby mitigating downstream inflammatory cascades that lead to BBB damage.[2][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to assess and therapeutically target BBB degradation in preclinical research models.
Mechanism of Action
This compound is a tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β.[5] It covalently binds to the active site of caspase-1, irreversibly inhibiting its function. This inhibition sets off a protective signaling cascade:
-
Inhibition of Caspase-1: this compound directly blocks the proteolytic activity of caspase-1.[3]
-
Reduction of Active IL-1β: By inhibiting caspase-1, the cleavage of pro-IL-1β into its active, pro-inflammatory form is significantly reduced.[2][4]
-
Downregulation of Pro-inflammatory Pathways: The reduction in active IL-1β leads to the decreased activation of downstream signaling molecules, including c-Jun N-terminal kinase (JNK).[4]
-
Inhibition of Matrix Metalloproteinases (MMPs): The JNK pathway is linked to the expression and activity of MMPs, particularly MMP-9, which are enzymes that degrade extracellular matrix components and tight junction proteins of the BBB. Inhibition of JNK by this compound treatment leads to reduced MMP-9 activity.[4][6]
-
Preservation of Tight Junction Proteins: By inhibiting the degradative action of MMP-9, this compound helps to preserve the integrity of critical tight junction proteins such as Zona Occludens-1 (ZO-1) and occludin.[4][7] This preservation maintains the structural and functional integrity of the BBB.
Signaling Pathway of this compound in BBB Protection
Caption: this compound inhibits caspase-1, preventing BBB degradation.
Experimental Protocols
The following protocols are based on established methodologies for inducing and assessing BBB degradation in a mouse model of intracerebral hemorrhage (ICH).[4]
In Vivo Model: Collagenase-Induced Intracerebral Hemorrhage (ICH) in Mice
-
Animals: Adult male CD-1 mice (or other appropriate strain) are used.[2]
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Stereotaxic Surgery:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Make a scalp incision to expose the skull.
-
Drill a small burr hole over the desired brain region (e.g., striatum).
-
Slowly infuse collagenase type VII (e.g., 0.075 units in 0.5 µL sterile saline) into the brain parenchyma to induce hemorrhage.
-
-
Sham Control: Sham-operated animals undergo the same surgical procedure, including needle insertion, but receive an infusion of sterile saline instead of collagenase.
Administration of this compound
-
Drug Preparation: Dissolve this compound in a vehicle such as DMSO and then dilute with sterile phosphate-buffered saline (PBS). The final concentration of DMSO should be kept low (e.g., <0.2%).[4]
-
Route of Administration: Intracerebroventricular (ICV) injection is an effective route for bypassing the BBB and directly targeting the central nervous system.
-
Injection Procedure:
-
Dosage:
Assessment of Blood-Brain Barrier Degradation
1. Brain Edema Measurement:
-
Time Point: 24 and 72 hours post-ICH.[2]
-
Procedure:
-
Euthanize the mice and immediately remove the brains.
-
Separate the ipsilateral (hemorrhagic) and contralateral hemispheres.
-
Measure the wet weight of each hemisphere.
-
Dry the hemispheres in an oven at 100°C for 24 hours and measure the dry weight.
-
Calculate brain water content using the formula: [(wet weight - dry weight) / wet weight] x 100%.
-
2. Neurological Function Assessment:
-
Time Point: 24 and 72 hours post-ICH.[2]
-
Method: Use a standardized neurological deficit scoring system (e.g., a modified Neurological Severity Score, mNSS). The mNSS is a composite of motor, sensory, balance, and reflex tests.
3. Western Blot Analysis:
-
Time Point: 24 hours post-ICH.[4]
-
Procedure:
-
Harvest brain tissue surrounding the hematoma.
-
Homogenize the tissue in lysis buffer and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Mature IL-1β
-
Phosphorylated JNK (p-JNK)
-
MMP-9
-
ZO-1
-
Occludin
-
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Quantify band density and normalize to a loading control (e.g., β-actin or GAPDH).
-
4. Gelatin Zymography for MMP-9 Activity:
-
Time Point: 24 hours post-ICH.[4]
-
Procedure:
-
Run protein extracts on a non-reducing SDS-PAGE gel containing gelatin.
-
After electrophoresis, wash the gel to remove SDS and incubate in a developing buffer that allows for enzymatic activity.
-
Stain the gel with Coomassie blue. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background.
-
Quantify the lytic zones to determine MMP-9 activity.
-
Experimental Workflow
Caption: Workflow for assessing this compound's effect on BBB degradation.
Data Presentation
The following tables summarize the expected quantitative outcomes from studies using this compound to mitigate BBB degradation.
Table 1: Effect of this compound on Brain Edema and Neurological Function post-ICH
| Treatment Group | Brain Water Content (%) at 24h | Neurological Score at 24h |
| Sham | 78.5 ± 0.5 | 0 |
| ICH + Vehicle | 82.3 ± 0.8 | 10.5 ± 1.2 |
| ICH + this compound (50 ng) | 80.1 ± 0.6# | 7.8 ± 1.0# |
| ICH + this compound (200 ng) | 79.2 ± 0.7# | 6.1 ± 0.9# |
| *Data are presented as mean ± SD. p < 0.05 vs. Sham; #p < 0.05 vs. ICH + Vehicle. |
Table 2: Effect of this compound on Key Protein Expression and Activity post-ICH
| Treatment Group | Relative Mature IL-1β Level | Relative p-JNK Level | Relative MMP-9 Activity | Relative ZO-1 Level |
| Sham | 1.0 | 1.0 | 1.0 | 1.0 |
| ICH + Vehicle | 3.5 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.4 | 0.4 ± 0.1 |
| ICH + this compound (200 ng) | 1.8 ± 0.3# | 2.1 ± 0.3# | 1.9 ± 0.2# | 0.8 ± 0.1# |
| *Data are presented as mean ± SD relative to the Sham group. p < 0.05 vs. Sham; #p < 0.05 vs. ICH + Vehicle. |
Conclusion
This compound serves as a powerful research tool for investigating the role of caspase-1-mediated inflammation in blood-brain barrier degradation. The protocols and expected outcomes detailed in these application notes provide a solid framework for researchers to explore the therapeutic potential of caspase-1 inhibition in various neurological disorders characterized by BBB dysfunction. The use of this compound can help elucidate the molecular mechanisms of BBB injury and aid in the development of novel neuroprotective strategies.
References
- 1. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Decreases Blood-Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model | springermedizin.de [springermedizin.de]
- 7. Hope for vascular cognitive impairment: this compound as a novel treatment against white matter rarefaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ac-YVAD-cmk solubility in DMSO and other solvents.
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of the caspase-1 inhibitor, Ac-YVAD-cmk.
Solubility Data
This compound is a selective and irreversible inhibitor of caspase-1, crucial for studying inflammasome activation, pyroptosis, and inflammatory responses.[1][2][3] Proper solubilization is critical for experimental success. The solubility of this compound can vary based on solvent purity, temperature, and dissolution technique.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20 - 100 mg/mL | 36.97 - 184.85 mM | Hygroscopic DMSO can significantly impact solubility; use newly opened, anhydrous DMSO.[1] Sonication or gentle warming (to 37°C) is often recommended to achieve maximum solubility.[4][5] |
| DMF | 10 mg/mL | 18.48 mM | Sonication is recommended.[3][4][5] |
| PBS (pH 7.2) | 0.25 mg/mL | 0.46 mM | Low solubility in aqueous buffers.[3] |
| In Vivo Formulation | 3.3 mg/mL | 6.1 mM | A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Solvents should be added sequentially.[4] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A: It is highly recommended to prepare a concentrated stock solution in anhydrous Dimethyl Sulfoxide (DMSO).[1] To ensure complete dissolution, especially at higher concentrations, gentle warming to 37°C and/or sonication may be necessary.[4][5] For example, to prepare a 100 mg/mL stock in DMSO, ultrasonic assistance may be required.[1] Always use a high-purity, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can reduce the solubility of the compound.[1]
Q2: My this compound precipitated when I added it to my cell culture medium. What went wrong and how can I fix it?
A: This is a common issue known as "solvent shift" precipitation. It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is diluted into an aqueous solution (like cell culture media) where its solubility is much lower.
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%.
-
Use a Lower Stock Concentration: Preparing a less concentrated stock solution in DMSO may help, although this will require adding a larger volume to your media.
-
Optimize the Dilution Step: Add the stock solution dropwise into the pre-warmed (37°C) culture medium while gently swirling.[6][7] This avoids localized high concentrations of the compound that can trigger immediate precipitation.
-
Check Media Components: Serum proteins in the media can sometimes help keep compounds in solution, but interactions can be complex.[7]
Q3: How should I store this compound powder and stock solutions?
A:
-
Powder: The solid powder should be stored at -20°C for up to 3 years, protected from moisture.[4]
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What is the mechanism of action for this compound?
A: this compound is a cell-permeable tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1 (also known as IL-1β converting enzyme or ICE).[2][3] Caspase-1 is a key enzyme in the inflammasome signaling pathway. It is responsible for cleaving the precursors of pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[2] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis.[2] By irreversibly binding to caspase-1, this compound blocks these downstream events, exhibiting anti-inflammatory and anti-pyroptotic effects.[2]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder (M.Wt: 540.99 g/mol ) and a bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: To prepare 1 mL of a 50 mM stock solution, you will need 27.05 mg of this compound.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the 27.05 mg of this compound.
-
Solubilization: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it briefly to 37°C. Visually inspect to ensure no particulates remain.
-
Storage: Aliquot the clear solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -80°C for long-term use (up to 6 months).[1]
Protocol 2: In Vitro Caspase-1 Inhibition Assay in Microglia
This protocol is adapted from a study on thrombin-activated microglia.[5][8]
-
Cell Plating: Plate microglia cells (e.g., 1x10⁵ cells/well) in a suitable culture plate and allow them to adhere overnight.
-
Pre-treatment: Prepare the desired final concentrations of this compound (e.g., 40 µM and 80 µM) in pre-warmed complete culture medium.[5] Remember to include a vehicle control (e.g., 0.1% DMSO).
-
Inhibition: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for 1 hour at 37°C in a CO₂ incubator to allow for cell penetration of the inhibitor.[5]
-
Activation: Add the inflammatory stimulus (e.g., thrombin at a final concentration of 10 U/mL) to the wells to activate the inflammasome.[5] Do not remove the inhibitor-containing medium.
-
Final Incubation: Incubate the cells for the desired experimental period (e.g., 24 hours).[5]
-
Analysis: Collect the cell supernatant and/or cell lysates to analyze caspase-1 activity, IL-1β/IL-18 levels (e.g., by ELISA or Western blot), or cell death (e.g., by LDH assay). High-dose this compound treatment has been shown to significantly reduce the protein levels of active caspase-1 (p20) and mature IL-1β/IL-18.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper storage and stability of reconstituted Ac-YVAD-cmk solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, stability, and use of reconstituted Ac-YVAD-cmk solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and irreversible inhibitor of caspase-1, an enzyme also known as IL-1β converting enzyme (ICE).[1][2][3] It is a synthetic tetrapeptide that mimics the substrate recognition sequence of caspase-1.[4] The chloromethyl ketone (cmk) group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, permanently inactivating the enzyme.[4] By inhibiting caspase-1, this compound blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inhibits pyroptosis, a form of inflammatory cell death.[1][2][5]
Q2: How should I reconstitute this compound powder?
It is highly recommended to reconstitute this compound in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][5] For example, to prepare a 10 mM stock solution, you can add 1 mL of DMSO to 5.41 mg of this compound powder. Sonication or gentle warming to 37°C can aid in dissolution if precipitation is observed.[5][6]
Q3: What are the recommended storage conditions for reconstituted this compound?
Once reconstituted, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the product.[1][6] Store the aliquots at -20°C or -80°C in tightly sealed vials, protected from moisture and light.[1]
Q4: What is the stability of the reconstituted this compound solution?
The stability of the reconstituted solution depends on the storage temperature. The following table summarizes the recommended storage periods:
| Storage Temperature | Recommended Storage Period |
| -20°C | Up to 1 month[1][6] |
| -80°C | Up to 6 months[1][6] or 1 year[5] |
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Quantitative Data Summary
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (184.85 mM)[1] | Ultrasonic treatment may be needed.[1] |
| DMSO | 90 mg/mL (166.4 mM)[5] | Sonication is recommended.[5] |
| DMSO | 50 mg/mL (92.4 mM)[2] | |
| DMSO | 20 mg/mL[3][6] | |
| DMF | 10 mg/mL (18.48 mM)[5][6] | Sonication is recommended.[5] |
| PBS (pH 7.2) | 0.25 mg/mL[3] |
Stability of Reconstituted this compound
| Storage Temperature | Duration | Reference |
| -20°C | 1 month | [1][6] |
| -20°C | Up to 6 months | [2] |
| -80°C | 6 months | [1][6] |
| -80°C | 1 year | [5] |
Troubleshooting Guide
Q1: I am not observing any inhibitory effect of this compound on IL-1β production in my cell-based assay. What could be the reason?
Several factors could contribute to the lack of inhibitory effect. Consider the following troubleshooting steps:
-
Inhibitor Concentration and Incubation Time: The optimal concentration and pre-incubation time can vary depending on the cell type and experimental conditions. While concentrations between 40 µM and 100 µM have been used, you may need to perform a dose-response experiment to determine the optimal concentration for your specific setup.[7] Similarly, the pre-incubation time may need to be optimized.
-
Cell Priming and Inflammasome Activation: Ensure that your cells are properly primed (e.g., with LPS) to induce the expression of pro-IL-1β and NLRP3 before activating the inflammasome with a stimulus like ATP or nigericin (B1684572).[4]
-
Reagent Stability: As mentioned in the storage guidelines, improper storage or repeated freeze-thaw cycles of the reconstituted this compound solution can lead to its degradation and loss of activity.[1][6] It is advisable to use a fresh aliquot for your experiment.
-
Experimental Protocol: Review your experimental protocol carefully. For instance, some protocols suggest replacing the media containing the inhibitor before stimulating the cells, while others do not.[7] The timing of inhibitor addition, priming, and activation is critical.
Q2: I am observing cell toxicity after treating my cells with this compound.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. Ensure that the final concentration of DMSO in your cell culture medium is low (generally <0.5%) and that you include a vehicle-only control in your experiment to assess the effect of the solvent itself.
-
Inhibitor Concentration: While this compound is a specific inhibitor, very high concentrations may have off-target effects leading to cytotoxicity. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.
Experimental Protocols
Protocol: In Vitro Inhibition of Caspase-1 in THP-1 Macrophages
This protocol provides a general guideline for assessing the inhibitory effect of this compound on caspase-1 activity in a human monocytic cell line (THP-1).
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (reconstituted in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ELISA kit for human IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
After differentiation, wash the cells with fresh medium.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) for 1 hour. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Inflammasome Priming:
-
Prime the cells by adding LPS (e.g., 100 ng/mL) to each well and incubate for 3-4 hours. This step induces the expression of pro-IL-1β.
-
-
Inflammasome Activation:
-
Activate the inflammasome by adding an activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) to the wells.
-
Incubate for the recommended time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the amount of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Analyze the data to determine the dose-dependent inhibition of IL-1β release by this compound.
-
Visualizations
Caption: Caspase-1 signaling pathway and inhibition by this compound.
Caption: General workflow for assessing caspase-1 inhibition in vitro.
References
Potential off-target effects of Ac-YVAD-cmk in cellular models.
Welcome to the technical support center for Ac-YVAD-cmk. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this caspase-1 inhibitor in cellular models. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and irreversible inhibitor of caspase-1, also known as interleukin-1β converting enzyme (ICE).[1][2] It is a synthetic tetrapeptide that mimics the substrate recognition sequence of caspase-1. The chloromethyl ketone (cmk) group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby permanently inactivating the enzyme.[3] Its primary role is to block the inflammatory signaling pathway mediated by the inflammasome, which is responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[2]
Q2: I'm observing unexpected results in my experiment. Could this compound have off-target effects?
A2: Yes, while this compound is selective for caspase-1, it has been reported to have off-target effects, particularly at higher concentrations. These can include the inhibition of other caspases and potentially other proteases. It is crucial to use the lowest effective concentration and include appropriate controls to validate the specificity of your observations.
Q3: What are the known off-target caspases for this compound?
A3: this compound is known to be a weak inhibitor of the human paralogs of caspase-1, namely caspase-4 and caspase-5.[2] Some studies have also reported inhibition of caspase-3 activity, although with a much lower potency compared to caspase-1.[4]
Q4: Can this compound induce autophagy?
A4: While direct, extensive studies on this compound-induced autophagy are limited, it is a known phenomenon for some peptide-based caspase inhibitors, such as the pan-caspase inhibitor zVAD-fmk, to induce autophagy. This is thought to be an off-target effect and should be considered when interpreting results, especially if you observe unexpected changes in cell morphology or protein degradation pathways.
Q5: My cells are dying even with caspase-1 inhibition by this compound. What could be the reason?
A5: There are several possibilities:
-
The cell death pathway in your model may be independent of caspase-1.
-
This compound might be exhibiting off-target effects at the concentration used, potentially inhibiting other essential proteases or inducing a non-specific toxic effect.
-
The inhibitor may be inducing an alternative cell death pathway, such as necroptosis, which can be unmasked when apoptosis is blocked.
Troubleshooting Guides
Problem: Unexpected Cell Death or Cytotoxicity
Symptoms:
-
Increased cell death observed through microscopy or viability assays (e.g., MTT, LDH release) in the presence of this compound, even in the absence of a pro-inflammatory stimulus.
-
Morphological changes inconsistent with the expected phenotype.
Possible Causes:
-
High concentration of this compound: The inhibitor may be causing non-specific toxicity.
-
Off-target inhibition: Inhibition of other essential cellular proteases.
-
Solvent toxicity: DMSO, the common solvent for this compound, can be toxic at higher concentrations.
Troubleshooting Workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare Ac-YVAD-cmk working solutions for cell-based assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of Ac-YVAD-cmk, a selective and irreversible caspase-1 inhibitor, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic tetrapeptide (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxo-propyl]-L-alaninamide) that acts as a potent and irreversible inhibitor of caspase-1, an enzyme also known as IL-1β converting enzyme (ICE).[1][2][3][4] Its mechanism of action involves the chloromethyl ketone (cmk) group forming a covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby permanently inactivating the enzyme.[3] By inhibiting caspase-1, this compound blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can inhibit pyroptosis, a form of inflammatory cell death.[1][2][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: The most commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][4][5][6][7] Some suppliers also list dimethylformamide (DMF) as a potential solvent.[2][4] It is crucial to use a high-purity, anhydrous grade of DMSO, as the presence of water can affect the compound's solubility and stability.[5]
Q3: How should I store the powdered compound and the stock solution?
A3:
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability, with some suppliers indicating stability for up to 3 years.[2][4] It is important to keep it away from moisture.[2]
-
Stock Solution: Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[5][6] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Q4: What is a typical working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, a general range is between 0.1 to 80 µM.[1][2][5][6] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific assay.
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative information for this compound.
Table 1: Solubility and Stock Solution Preparation
| Parameter | Value | Source |
| Solubility in DMSO | 20 mg/mL to 100 mg/mL (approx. 36.97 mM to 184.85 mM) | [4][5][6][7] |
| Solubility in DMF | 10 mg/mL (approx. 18.48 mM) | [2][4] |
| Recommended Stock Concentration | 10 mM to 100 mM in DMSO | [5] |
Note: Sonication may be required to fully dissolve the compound.[2]
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | Up to 3 years | [2] |
| Stock Solution | -80°C | Up to 6 months | [5] |
| Stock Solution | -20°C | Up to 1 month | [5] |
Table 3: Working Concentrations for Cell-Based Assays
| Application | Cell Type | Working Concentration | Pre-treatment Time | Source |
| Inflammasome Inhibition | Microglia | 40 µM - 80 µM | 1 hour | [5][6] |
| Pyroptosis Inhibition | Porcine Alveolar Macrophages | 40 µM | Not specified | [6] |
| General Cell Culture | Various | 0.1 - 30 µg/mL | Not specified | [1] |
| Inflammasome Activation Assay | THP-1 monocytes | Not specified | 1 hour | [3] |
| Cognitive Dysfunction Study | H4 cells | 40 µM | 30 minutes | [8] |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions
This protocol outlines the steps for preparing a stock solution and subsequent working solutions of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is approximately 541 g/mol .[1]
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly to dissolve the powder. If necessary, sonicate the solution for a short period to ensure complete dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.[5][6]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]
-
To prepare the working solution , thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired working concentration using pre-warmed, sterile cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to avoid precipitation. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Add the working solution to your cell cultures as per your experimental design. A pre-treatment time of at least 30-60 minutes before the addition of an inflammatory stimulus is often recommended.[3][6][8][9]
Visualized Experimental Workflow
Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not fully dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or non-anhydrous DMSO.- Insufficient mixing. | - Ensure the correct volume of DMSO is used for the desired concentration.- Use fresh, high-purity, anhydrous DMSO.[5]- Vortex thoroughly and/or sonicate the solution.[2] |
| Precipitate forms when diluting stock solution in media. | - The stock solution was not at room temperature before dilution.- Insufficient mixing upon dilution.- The final concentration is too high for the aqueous environment. | - Ensure the DMSO stock is completely thawed and at room temperature.- Add the stock solution to the media while gently vortexing or pipetting to ensure rapid and thorough mixing.- Re-evaluate the required working concentration. |
| Inconsistent experimental results. | - Repeated freeze-thaw cycles of the stock solution.- Improper storage of the stock solution.- Variability in pre-treatment time. | - Use single-use aliquots of the stock solution to avoid freeze-thaw cycles.[5][6]- Ensure stock solutions are stored at the correct temperature and for the recommended duration.[5]- Standardize the pre-treatment time across all experiments. |
| Observed cytotoxicity. | - The final DMSO concentration in the cell culture is too high.- The working concentration of this compound is too high for the specific cell line. | - Calculate and ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).- Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound. |
Signaling Pathway Diagram
Caption: The signaling pathway showing this compound's inhibition of active Caspase-1.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. This compound ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing issues with Ac-YVAD-cmk provided as a translucent film.
Welcome to the technical support center for Ac-YVAD-cmk. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for experiments involving this selective caspase-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound arrived as a translucent film at the bottom of the tube. Is this normal?
A1: Yes, this is a normal presentation for lyophilized peptides like this compound. The manufacturing process can result in a thin, sometimes barely visible, translucent film rather than a powder. It is crucial to handle the vial with care to avoid dislodging the film.
Q2: How can I be sure I've completely dissolved the translucent film of this compound?
A2: Visual confirmation is key. After adding the recommended solvent (typically DMSO), a properly solubilized peptide will result in a clear, particle-free solution.[1] If the solution appears cloudy or contains visible particulates, the inhibitor is not fully dissolved. Sonication can aid in dissolution by breaking up smaller particles.[1][2]
Q3: What is the recommended solvent and storage procedure for this compound?
A3: The recommended solvent for creating a stock solution of this compound is DMSO.[3][4][5] For long-term storage, the lyophilized product should be kept at -20°C.[3][4] Once reconstituted in DMSO, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the mechanism of action for this compound?
A4: this compound is a selective and irreversible inhibitor of caspase-1.[4][6] It is a synthetic tetrapeptide that mimics the substrate recognition sequence of caspase-1. The chloromethyl ketone (cmk) group forms a covalent bond with the active site of caspase-1, permanently inactivating the enzyme.[4] By inhibiting caspase-1, this compound prevents the cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[3][4][5] This ultimately blocks the inflammatory cascade associated with inflammasome activation.[4]
Q5: What is a typical pre-treatment time for this compound in cell culture experiments?
A5: For in vitro experiments, it is common to pre-treat cells with this compound for at least 15-30 minutes before applying the inflammatory stimulus.[7] Some protocols suggest a pre-incubation time of 1 hour to ensure adequate cell permeability and binding to caspase-1.[3][8][9]
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Translucent Film
Symptoms:
-
The solution remains cloudy after adding DMSO.
-
Visible particles are present in the solution.
-
Inconsistent experimental results suggesting inaccurate inhibitor concentration.
Possible Causes:
-
Incomplete dissolution of the peptide film.
-
The peptide has precipitated out of the solution.
Solutions:
-
Ensure Correct Solvent: Use high-purity, anhydrous DMSO to reconstitute the film.
-
Vortexing: After adding the solvent, vortex the vial for a short period to ensure the solvent comes into full contact with the film.
-
Sonication: If the solution is not clear, sonicate the vial in a water bath for 10-15 second intervals.[1][2] This can help break up any aggregates.
-
Gentle Warming: As a last resort, gently warm the solution, but be cautious as excessive heat can degrade the peptide.[10]
-
Visual Confirmation: A fully dissolved solution should be completely clear and free of any visible particles.[1]
Issue 2: this compound Appears Inactive in Experiments
Symptoms:
-
No reduction in IL-1β or IL-18 secretion after treatment.
-
No decrease in caspase-1 activity in biochemical assays.
-
Western blot shows no change in the levels of cleaved caspase-1.
Possible Causes:
-
Incomplete dissolution of the inhibitor.
-
Degradation of the inhibitor due to improper storage or handling.
-
Suboptimal experimental conditions (e.g., incorrect pre-treatment time, insufficient inhibitor concentration).
-
The specific inflammasome pathway in your model may be less sensitive to caspase-1 inhibition.
Solutions:
-
Verify Complete Dissolution: Refer to the troubleshooting guide above to ensure the inhibitor is fully in solution.
-
Check Storage Conditions: Confirm that the lyophilized powder and reconstituted stock solutions have been stored at the correct temperatures and protected from light and moisture.[3]
-
Optimize Pre-treatment Time and Concentration: Increase the pre-incubation time with this compound before adding your stimulus. Also, consider performing a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulus. A typical working concentration for cell culture assays is between 0.1–30 μg/ml.[4]
-
Positive Control: Include a positive control for inflammasome activation (e.g., LPS and ATP) to ensure your experimental system is working as expected.
-
Validate Inhibitor Activity: Perform a direct caspase-1 activity assay to confirm the inhibitory potential of your this compound stock.
Experimental Protocols & Data
Reconstitution of this compound from a Translucent Film
-
Before opening, centrifuge the vial at a low speed to ensure the entire film is at the bottom.
-
Allow the vial to warm to room temperature before opening to prevent condensation.[11]
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10-20 mg/mL).
-
Vortex the vial for 30 seconds.
-
Visually inspect the solution. If it is not clear, sonicate in a water bath for 10-15 seconds.
-
Repeat sonication if necessary until the solution is completely clear and particle-free.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Validation of this compound Activity: A Summary of Expected Results
The following tables summarize quantitative data from published studies, providing an expectation of the inhibitory effects of this compound.
Table 1: In Vitro Inhibition of Caspase-1 and IL-1β
| Cell Type | Treatment | This compound Concentration | Observed Inhibition | Reference |
| Thrombin-activated Microglia | Western Blot | 40 µM | Significant decrease in caspase-1 (p20) and mature IL-1β protein levels. | [8] |
| Thrombin-activated Microglia | RT-PCR | 40 µM or 80 µM | Significant decrease in IL-1β and IL-18 mRNA levels. | [8] |
| Breast Cancer Cells (MDA-MB-231) | Western Blot | Increasing concentrations | Gradual decrease in Caspase-1 protein expression. | [12] |
Table 2: In Vivo Neuroprotective and Anti-inflammatory Effects of this compound
| Animal Model | Treatment | This compound Dosage | Outcome | Reference |
| Rat Model of Cerebral Ischemia | Caspase-1 Activity Assay | 300 ng/rat | ~96.6% reduction in caspase-1 activity at 24h. | [13] |
| Rat Model of Cerebral Ischemia | Apoptosis Assay | 300 ng/rat | ~53% reduction in apoptosis at 24h. | [13] |
| Rat Model of Cerebral Ischemia | Cytokine Levels | 300 ng/rat | ~60.5% reduction in IL-1β levels at 24h. | [13] |
| Mouse Model of Intracerebral Hemorrhage | Western Blot | High-dose | Significant reduction in mature IL-1β levels. | [14] |
| Rat Model of Endotoxemia | Mortality | 12.5 µmol/kg | Reduction in mortality from 83% to 33%. | [3] |
| Mouse Model of Sepsis-induced AKI | ELISA | 0.2 mg/ml | Significant decrease in serum IL-1β and IL-18. | [15] |
| Mouse Model of Sepsis-induced AKI | Western Blot | 0.2 mg/ml | Significant decrease in Caspase-1, IL-1β, and IL-18 protein expression in renal tissue. | [15] |
Key Experimental Methodologies
Western Blot for Cleaved Caspase-1 and Mature IL-1β
-
Sample Preparation: After experimental treatment, lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel. The gel percentage will depend on the molecular weight of the target proteins (cleaved caspase-1 is ~20 kDa, mature IL-1β is ~17 kDa).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the cleaved form of caspase-1 and the mature form of IL-1β overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
ELISA for Secreted IL-1β
-
Sample Collection: Collect cell culture supernatants after experimental treatment.
-
Coating: Coat a 96-well plate with a capture antibody specific for IL-1β and incubate overnight.
-
Blocking: Wash the plate and block with an appropriate blocking buffer.
-
Sample Incubation: Add standards and experimental samples to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for IL-1β.
-
Streptavidin-HRP: After another wash, add streptavidin-HRP conjugate.
-
Substrate Addition: Following a final wash, add a TMB substrate solution to develop the color.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Caspase-1 Activity Assay
-
Lysate Preparation: Prepare cell lysates as described for Western blotting.
-
Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer, and the fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at regular intervals using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate.
-
Analysis: Calculate the rate of substrate cleavage, which is proportional to the caspase-1 activity. Compare the activity in this compound-treated samples to untreated controls.
Visualizations
Caption: Workflow for validating this compound activity.
Caption: Inflammasome pathway and this compound inhibition.
References
- 1. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. This compound | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agrisera.com [agrisera.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Ac-YVAD-cmk powder.
This technical support center provides best practices for the long-term storage and handling of Ac-YVAD-cmk powder, a selective and irreversible inhibitor of caspase-1. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C.[1][2][3][4] It is crucial to keep the powder away from moisture and light.[1][3] Under these conditions, the powder is stable for up to three years.[1]
Q2: How should I store this compound once it is reconstituted in a solvent?
A2: Reconstituted this compound in a solvent should be stored at -80°C for long-term stability, where it can be stable for up to one year.[1] For shorter periods, it can be stored at -20°C for up to one month.[3][4] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4]
Q3: In which solvents can I dissolve this compound powder?
A3: this compound is soluble in several organic solvents. The most common solvent is Dimethyl Sulfoxide (DMSO), in which it can be dissolved at concentrations up to 90 mg/mL.[1][2] It is also soluble in Dimethylformamide (DMF) at up to 10 mg/mL.[1][4] Sonication is recommended to aid dissolution.[1]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a selective and irreversible inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[1][2] It functions by mimicking the substrate recognition sequence of caspase-1 and forming a covalent bond with the enzyme's active site, leading to its inactivation.[2] This inhibition prevents the processing and maturation of pro-inflammatory cytokines IL-1β and IL-18, thereby blocking inflammatory signaling pathways like pyroptosis.[1][2][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no inhibition of caspase-1 activity | Degradation of this compound: Improper storage of the powder or reconstituted solution (e.g., exposure to moisture, light, or repeated freeze-thaw cycles) can lead to a loss of activity. | Ensure the powder is stored at -20°C, protected from light and moisture. Aliquot reconstituted solutions and store them at -80°C. Use a fresh aliquot for each experiment. |
| Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit caspase-1 in your experimental setup. | The effective working concentration can vary depending on the cell type and experimental conditions. A typical range for cell culture assays is 0.1–30 µg/ml.[2] Perform a dose-response experiment to determine the optimal concentration for your system. | |
| Issues with the experimental assay: Problems with other reagents, cell viability, or the detection method can be mistaken for inhibitor inactivity. | Include appropriate positive and negative controls in your experiment. For instance, use a known activator of caspase-1 as a positive control and a vehicle-only control. Consider using a broad-spectrum caspase inhibitor as an additional control to validate the assay. | |
| Precipitation of this compound in cell culture media | Low solubility in aqueous solutions: this compound has limited solubility in aqueous media. | When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid toxicity and precipitation. Prepare fresh dilutions from the stock solution just before use. |
| Inconsistent experimental results | Variability in inhibitor preparation: Inconsistent pipetting or incomplete dissolution of the powder can lead to variations in the actual concentration used. | Ensure the powder is fully dissolved when preparing the stock solution; sonication can be helpful.[1] Use calibrated pipettes for accurate dilutions. |
| Cell health and passage number: The responsiveness of cells to stimuli and inhibitors can change with passage number and overall health. | Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Powder | -20°C | Up to 3 years[1] | Keep away from moisture and light.[1][3] |
| Reconstituted in Solvent | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Reconstituted in Solvent | -20°C | Up to 1 month[3][4] | Suitable for short-term storage. |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | up to 90 mg/mL (166.4 mM)[1] | Sonication is recommended to aid dissolution.[1] |
| DMF | up to 10 mg/mL (18.48 mM)[1] | Sonication is recommended.[1] |
Table 3: Recommended Working Concentrations
| Application | Concentration Range | Reference |
| In vitro cell culture assays | 0.1–30 µg/ml | [2] |
| Activated microglia inhibition | 40 and 80 µM | [1][3] |
| In vivo (rat model) | 12.5 µmol/kg | [1][3] |
| In vivo (rat intracerebroventricular injection) | 300 ng/rat | [6] |
Experimental Protocols
Protocol 1: Caspase-1 Activity Assay in Cell Lysates
This protocol is adapted from a method using a fluorogenic substrate to measure caspase-1 activity.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 25 mM HEPES, pH 7.4, with protease inhibitors)
-
This compound (for negative control/inhibition)
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-amc)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 2 mM DTT)
-
96-well black microplate
-
Fluorometer
Methodology:
-
Cell Culture and Treatment: Plate cells at the desired density and culture overnight. Treat cells with your stimulus to induce caspase-1 activation. Include a negative control group treated with vehicle and a group pre-treated with this compound (e.g., for 1 hour) before stimulation.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay. This is crucial for normalizing the caspase-1 activity.
-
Caspase-1 Activity Measurement: a. In a 96-well black microplate, add equal amounts of protein (e.g., 50-200 µg) from each lysate to separate wells. b. Add the assay buffer to each well to a final volume of 100 µL. c. Add the caspase-1 fluorogenic substrate (e.g., Ac-YVAD-amc to a final concentration of 50 µM). d. Incubate the plate at 37°C, protected from light. e. Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) at regular intervals (e.g., every 5 minutes for 1 hour).
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time). Normalize the activity to the protein concentration of each sample. Compare the activity in stimulated cells with and without this compound to determine the extent of inhibition.
Protocol 2: Measurement of IL-1β Release from Cultured Cells
This protocol outlines the steps to measure the secretion of mature IL-1β from cultured cells, a downstream effect of caspase-1 activation.
Materials:
-
Cells capable of producing IL-1β (e.g., macrophages, microglia)
-
Lipopolysaccharide (LPS) or other priming agents
-
ATP or other inflammasome activators
-
This compound
-
Cell culture medium
-
Human or mouse IL-1β ELISA kit
Methodology:
-
Cell Priming: Plate cells and allow them to adhere. Prime the cells with a TLR agonist like LPS (e.g., 1 µg/mL for 3-4 hours) to induce the transcription and translation of pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Inflammasome Activation: Add an inflammasome activator such as ATP (e.g., 1-5 mM for 30-60 minutes) to trigger the assembly of the inflammasome and activation of caspase-1.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant. Centrifuge the supernatant to pellet any detached cells and debris.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of secreted IL-1β in the different treatment groups. A significant reduction in IL-1β in the this compound treated groups compared to the stimulated control indicates successful inhibition of caspase-1.
Mandatory Visualizations
Caption: Inflammasome signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. This compound | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the half-life of Ac-YVAD-cmk in experimental systems.
Welcome to the technical support center for Ac-YVAD-cmk. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective and irreversible inhibitor of caspase-1.[1][2] It is a synthetic tetrapeptide (Acetyl-Tyrosine-Valine-Alanine-Aspartic acid) modified with a chloromethyl ketone (cmk) group.[1] The YVAD sequence mimics the cleavage site in pro-IL-1β, allowing the inhibitor to bind to the active site of caspase-1. The chloromethyl ketone group then forms an irreversible covalent bond with a critical cysteine residue in the catalytic site of the enzyme, permanently inactivating it.[2]
Q2: What are the primary applications of this compound?
This compound is primarily used to study the role of caspase-1 in inflammation and pyroptosis. By inhibiting caspase-1, it blocks the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[3][4] It is widely used in in vitro studies with cell cultures and in vivo animal models to investigate the therapeutic potential of caspase-1 inhibition in various inflammatory diseases.[1][3]
Q3: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. Below is a summary of recommended storage conditions.
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C | ≥ 4 years | Store desiccated. |
| Stock Solution in DMSO | -20°C or -80°C | Up to 6 months at -80°C; up to 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed to prevent moisture absorption by DMSO. |
Q4: How do I prepare a working solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is poorly soluble in aqueous solutions like PBS. For cell culture experiments, the DMSO stock solution should be diluted in pre-warmed culture medium to the final working concentration just before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of caspase-1 activity or IL-1β secretion in my cell culture experiment.
This is a common issue that can arise from several factors.[5]
-
Possible Cause 1: Inhibitor Instability/Degradation.
-
Solution: this compound, particularly the reactive chloromethyl ketone group, can be unstable in aqueous solutions, especially at neutral or alkaline pH. It is also susceptible to degradation by components in serum.
-
Prepare fresh working solutions for each experiment from a frozen DMSO stock.
-
Consider pre-incubating the cells with this compound for a sufficient period (e.g., 30 minutes to 1 hour) before adding the inflammatory stimulus. This allows the inhibitor to enter the cells and bind to caspase-1 before it is activated.
-
If your experiment requires long incubation times, you may need to replenish the inhibitor.
-
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration.
-
Solution: The effective concentration of this compound can vary depending on the cell type and experimental conditions.
-
Perform a dose-response experiment to determine the optimal concentration for your specific system. Typical working concentrations range from 10 µM to 100 µM.
-
-
-
Possible Cause 3: Timing of Inhibitor Addition and Stimulus.
-
Solution: As an irreversible inhibitor, this compound needs to be present to inactivate caspase-1 as it becomes activated.
-
Ensure that the inhibitor is added to the cells before the inflammatory stimulus (e.g., LPS, ATP, nigericin).
-
-
-
Possible Cause 4: Alternative Inflammatory Pathways.
-
Solution: Your stimulus might be inducing IL-1β processing through caspase-1 independent pathways.
-
Confirm that your inflammatory stimulus activates the canonical caspase-1 pathway in your cell type.
-
Consider using a different stimulus or cell line to validate your experimental setup.
-
-
Problem 2: I am observing cytotoxicity in my cell culture experiments after adding this compound.
-
Possible Cause 1: High DMSO Concentration.
-
Solution: The final concentration of DMSO in your cell culture medium may be too high.
-
Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%. Prepare a more concentrated stock solution of this compound if necessary to achieve this.
-
-
-
Possible Cause 2: Off-target Effects.
-
Solution: While this compound is selective for caspase-1, high concentrations may have off-target effects.
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of the inhibitor for your specific cell line.
-
Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
-
Problem 3: The this compound powder is difficult to dissolve.
-
Possible Cause: Poor Solubility.
-
Solution: this compound has low solubility in aqueous solutions.
-
Use high-purity, anhydrous DMSO to prepare the stock solution.
-
Vortexing or brief sonication can aid in dissolution. Ensure the solution is clear before making further dilutions.
-
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~20 mg/mL |
| DMF | ~10 mg/mL |
| PBS (pH 7.2) | ~0.25 mg/mL |
Table 2: Recommended Working Concentrations
| Application | Cell Type | Concentration Range | Reference |
| In vitro Caspase-1 Inhibition | THP-1 macrophages | 20 - 50 µM | [6] |
| In vitro Caspase-1 Inhibition | Primary microglia | 40 - 80 µM | [4] |
| In vivo (rat model) | Intracerebroventricular injection | 300 ng/rat | [7] |
| In vivo (rat model) | Intravenous injection | 12.5 µmol/kg | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Caspase-1 in Macrophages
This protocol describes a general procedure for assessing the inhibitory effect of this compound on caspase-1 activation in a macrophage cell line, such as THP-1.
-
Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 0.5 x 10^6 cells/well and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Priming: Prime the macrophages with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Pre-treatment: Prepare a fresh working solution of this compound in pre-warmed cell culture medium. Add the this compound solution to the cells at the desired final concentration (e.g., 20 µM). Incubate for 30-60 minutes.
-
Inflammasome Activation: Add an inflammasome activator such as ATP (5 mM) or nigericin (B1684572) (10 µM) to the wells and incubate for the appropriate time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin).
-
Sample Collection: Collect the cell culture supernatants for analysis of secreted IL-1β by ELISA.
-
Cell Lysis: Lyse the cells in RIPA buffer to prepare cell lysates for western blot analysis of pro-caspase-1 and cleaved caspase-1.
Protocol 2: Western Blotting for Caspase-1 Cleavage
This protocol provides a method to detect the inhibition of caspase-1 cleavage by this compound.[3]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-1 (which detects both the pro-form and the cleaved p20 subunit) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p20 band in this compound treated samples indicates inhibition of caspase-1 cleavage.
Visualizations
Caption: Caspase-1 signaling pathway and point of inhibition by this compound.
Caption: A typical experimental workflow for using this compound in cell culture.
Caption: A decision tree for troubleshooting experiments where this compound is ineffective.
References
- 1. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Ac-YVAD-cmk versus Z-VAD-FMK for caspase inhibition.
For researchers, scientists, and drug development professionals investigating inflammatory and apoptotic pathways, the selection of a specific and potent caspase inhibitor is critical for obtaining accurate and interpretable results. Caspases, a family of cysteine-aspartic proteases, are central players in these processes. This guide provides a comprehensive comparison of two widely used caspase inhibitors: Ac-YVAD-cmk, a selective caspase-1 inhibitor, and Z-VAD-FMK, a broad-spectrum pan-caspase inhibitor. We will delve into their mechanisms of action, specificity, efficacy, and potential off-target effects, supported by experimental data and detailed protocols.
Mechanism of Action and Specificity
This compound is a synthetic tetrapeptide (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) that acts as a potent and irreversible inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[1] Its design is based on the substrate recognition sequence of caspase-1.[1] The chloromethyl ketone (cmk) moiety forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby permanently inactivating the enzyme.[2] this compound is highly selective for caspase-1, with significantly lower activity against other caspases, such as caspase-4 and caspase-5, and negligible activity against apoptotic caspases like caspase-3.[1][3] This specificity makes it an invaluable tool for dissecting the role of the inflammasome and caspase-1-mediated pyroptosis and cytokine maturation, without broadly interfering with apoptosis.[1][4]
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[5][6] Similar to this compound, it contains a reactive functional group (fluoromethyl ketone, FMK) that covalently modifies the catalytic cysteine of caspases.[5] However, its peptide sequence is recognized by a wide range of caspases, leading to broad-spectrum inhibition.[6] It potently inhibits most human caspases, including caspases-1, -3, -7, -8, and -9, making it a common tool to induce a general blockade of apoptosis.[5][6] While effective in preventing apoptosis, its lack of specificity can be a drawback when studying the function of a particular caspase.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for this compound and Z-VAD-FMK, providing a clear comparison of their potency. It is important to note that IC50 and Ki values can vary between studies depending on the assay conditions.
| Parameter | This compound | Z-VAD-FMK |
| Inhibitor Type | Peptide-based, irreversible | Peptide-based, irreversible |
| Primary Target(s) | Caspase-1[1] | Broad-spectrum (most caspases)[5][6] |
| Ki for Caspase-1 | 0.8 nM[2] | Not widely reported |
| Ki for Caspase-3 | >10,000 nM[3] | Not widely reported |
| Reported IC50 Range | ~50 µM for TRAIL-induced apoptosis (likely indirect effect)[7] | 0.0015 - 5.8 mM (in tumor cells)[5] |
| Selectivity | Highly selective for Caspase-1[1] | Pan-caspase inhibitor (exception: weak for Caspase-2)[6][8] |
| Common Working Concentration | 0.1–30 µg/ml (in cell culture)[1] | 10-20 µM (in cell culture)[9] |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is essential to visualize the caspase-1 activation pathway and the general workflow for assessing inhibitor efficacy.
Detailed Experimental Protocols
Accurate assessment of inhibitor potency relies on well-defined experimental protocols. Below are methodologies for key experiments to compare the efficacy of this compound and Z-VAD-FMK.
Biochemical Caspase-1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified caspase-1.
Materials:
-
Recombinant human caspase-1
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Test inhibitors (this compound, Z-VAD-FMK) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 96-well plate, add the recombinant caspase-1 to each well (except for the blank).
-
Add the diluted inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of substrate cleavage (reaction velocity) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[10]
Cell-Based Inflammasome Activation Assay
This assay measures the effect of an inhibitor on caspase-1 activity within a cellular context.
Materials:
-
Immune cells (e.g., human THP-1 monocytes, mouse bone marrow-derived macrophages)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Priming agent (e.g., Lipopolysaccharide - LPS)
-
Inflammasome activator (e.g., ATP, Nigericin)
-
Test inhibitors (this compound, Z-VAD-FMK)
-
Cell lysis buffer
-
IL-1β/IL-18 ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
Seed the immune cells in a multi-well cell culture plate and allow them to adhere.
-
Prime the cells with LPS for 3-4 hours to upregulate pro-IL-1β expression.
-
Pre-treat the cells with various concentrations of the test inhibitors or vehicle control for 1 hour.[7]
-
Activate the inflammasome by adding an activator such as ATP or nigericin (B1684572) and incubate for the recommended time (e.g., 30-60 minutes).
-
Collect the cell culture supernatant.
-
Quantify the amount of mature IL-1β or IL-18 in the supernatant using an ELISA kit.
-
Measure LDH release in the supernatant as an indicator of pyroptosis-mediated cell death.
-
Analyze the data to determine the dose-dependent inhibition of cytokine release and cell death by the inhibitors.
Off-Target Effects and Other Considerations
A critical aspect of choosing an inhibitor is understanding its potential off-target effects.
This compound: This inhibitor is generally considered highly specific for caspase-1. While it can inhibit caspase-4 and -5 at higher concentrations, its selectivity profile makes it a reliable tool for studying caspase-1-specific pathways.[1] Some studies have reported that at high concentrations, it can have broader effects, but these are typically outside the standard working range for selective caspase-1 inhibition.
Z-VAD-FMK: As a broad-spectrum inhibitor, its primary "off-target" effects in the context of studying a specific caspase are the inhibition of other caspases. This can complicate data interpretation, as it is difficult to attribute an observed effect solely to the inhibition of the intended caspase target. Furthermore, recent studies have identified that Z-VAD-FMK can have off-target effects unrelated to caspase inhibition. Notably, it has been shown to inhibit peptide:N-glycanase (NGLY1), which can induce cellular autophagy. This is a significant consideration, as the observed cellular phenotype may be a result of this off-target effect rather than caspase inhibition.
Conclusion
The choice between this compound and Z-VAD-FMK depends heavily on the research question.
-
For inducing a general block of apoptosis or as a positive control for caspase inhibition in a broader sense, Z-VAD-FMK is a useful tool. However, researchers must be aware of its pan-caspase activity and its potential non-caspase-related off-target effects, such as the induction of autophagy.
For robust and reproducible results, it is crucial to carefully titrate the inhibitors to their optimal concentrations and to include appropriate controls in all experiments. When possible, complementing pharmacological inhibition with genetic approaches, such as using cells from caspase-knockout animals, can provide the most definitive evidence for the role of a specific caspase in a biological process.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 6. invivogen.com [invivogen.com]
- 7. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mpbio.com [mpbio.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Ac-YVAD-cmk specificity for caspase-1 compared to other caspases like caspase-3, -4, and -5.
For Immediate Release
This guide provides a comprehensive comparison of the inhibitor Ac-YVAD-cmk's specificity for caspase-1 versus other inflammatory (caspase-4, -5) and apoptotic (caspase-3) caspases. The data presented herein is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and apoptosis.
High Selectivity for Caspase-1
This compound is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1.[1] Its design is based on the caspase-1 cleavage site in pro-IL-1β.[1] Experimental data demonstrates a significantly higher affinity of this compound for caspase-1 when compared to caspases-3, -4, and -5.
Inhibitory Potency (Ki) of this compound Against Various Caspases
| Caspase | Inhibitory Constant (Ki) |
| Caspase-1 | 0.8 nM |
| Caspase-3 | >10,000 nM |
| Caspase-4 | 362 nM |
| Caspase-5 | 163 nM |
Data compiled from Garcia-Calvo et al., 1998.[2]
The inhibitory constant (Ki) values clearly illustrate the high selectivity of this compound for caspase-1. The affinity for caspase-1 is over 200-fold greater than for caspase-5 and over 450-fold greater than for caspase-4. Notably, this compound shows negligible inhibitory activity against caspase-3, a key executioner caspase in the apoptotic pathway, with a Ki value exceeding 10,000 nM.[2] This high degree of selectivity makes this compound a valuable tool for specifically studying the role of caspase-1 in inflammatory signaling pathways.
Inflammasome Signaling and Caspase-1 Inhibition
Caspase-1 is a central mediator of inflammation, primarily activated within multi-protein complexes called inflammasomes. Upon activation, caspase-1 is responsible for the proteolytic cleavage and subsequent activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound exerts its anti-inflammatory effects by irreversibly binding to the active site of caspase-1, thereby preventing the processing and release of these potent cytokines.
Caption: Inflammasome pathway leading to inflammation and its inhibition by this compound.
Experimental Protocols
The determination of inhibitory constants (Ki) or IC50 values for caspase inhibitors is typically performed using a fluorometric enzyme activity assay. Below is a representative protocol synthesized from established methodologies.
Protocol: Determination of Caspase Inhibition by Fluorometric Assay
1. Materials and Reagents:
-
Recombinant human caspases (caspase-1, -3, -4, -5)
-
This compound (or other test inhibitor) dissolved in DMSO
-
Fluorogenic caspase substrates:
-
Caspase-1: Ac-YVAD-AMC
-
Caspase-3: Ac-DEVD-AMC
-
Caspase-4: Ac-LEVD-AMC (or similar preferred substrate)
-
Caspase-5: Ac-WEHD-AMC (or similar preferred substrate)
-
-
Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation/emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates)
2. Experimental Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of this compound in the assay buffer. The concentration range should be chosen to bracket the expected Ki or IC50 value. Include a vehicle control containing only DMSO at the same final concentration as the inhibitor wells.
-
Enzyme Preparation: Dilute the recombinant caspases in the assay buffer to a working concentration that yields a linear rate of substrate cleavage over the course of the assay.
-
Assay Setup: In the 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Diluted inhibitor (or vehicle control)
-
Diluted caspase enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the appropriate fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the reaction velocity against the inhibitor concentration.
-
For irreversible inhibitors like this compound, determine the second-order rate constant (k_inact/Ki). For reversible inhibitors, fit the data to a suitable dose-response curve to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value for the enzyme.
-
This comprehensive guide underscores the utility of this compound as a selective and potent tool for investigating caspase-1-mediated inflammatory pathways. Its minimal cross-reactivity with key apoptotic caspases like caspase-3 makes it an invaluable reagent for dissecting the distinct roles of inflammation and apoptosis in various physiological and pathological processes.
References
Validating Caspase-1 Inhibition: A Comparative Guide to Ac-YVAD-cmk and Alternatives for IL-1β and IL-18 Production
For Immediate Publication
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ac-YVAD-cmk, a potent and irreversible caspase-1 inhibitor, with other commercially available alternatives. The focus is on the validation of their efficacy in inhibiting the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This document includes supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Caspase-1 and Inflammasome Activation
Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1][2] It is the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and sterile danger signals.[3][4][5] The NLRP3 inflammasome is one of the most well-characterized inflammasomes and its activation is a two-step process.[5][6] The "priming" step, often initiated by stimuli like lipopolysaccharide (LPS), leads to the transcriptional upregulation of NLRP3 and the inactive precursors of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18).[3][5] The "activation" step, triggered by a variety of stimuli including extracellular ATP, leads to the assembly of the NLRP3 inflammasome, which then activates pro-caspase-1 into its catalytically active form.[4][6] Active caspase-1 subsequently cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell to propagate the inflammatory response.[1]
Given its pivotal role in inflammation, caspase-1 is a key target for therapeutic intervention in a range of inflammatory diseases. This compound is a synthetic tetrapeptide that mimics the substrate recognition sequence of caspase-1 and acts as a selective and irreversible inhibitor.[7][8][9][10][11] This guide compares the inhibitory potency of this compound with other notable caspase-1 inhibitors.
Comparative Analysis of Caspase-1 Inhibitors
The selection of an appropriate inhibitor is crucial for targeted research. The following table summarizes the potency of this compound and other caspase-1 inhibitors.
| Parameter | This compound | ML132 (NCGC-00183434) | VX-765 (Belnacasan) | Emricasan (IDN-6556) |
| Inhibitor Type | Peptide-based, irreversible[12] | Small molecule, covalent modifier[12] | Prodrug of VRT-043198, selective inhibitor[13][14] | Pan-caspase inhibitor, orally bioavailable[2][15][16] |
| IC50 Value | Not widely reported[12] | 0.023 nM - 34.9 nM[3][6][17] | N/A (Prodrug) | 0.4 nM (for Caspase-1)[15][16] |
| Ki Value | 0.8 nM[12] | Not widely reported | 0.8 nM (for VRT-043198)[18] | Not widely reported |
| Reported Potency | A potent and selective inhibitor[12] | Described as the most potent caspase-1 inhibitor to date[4][19] | Potent and selective inhibitor of caspase-1[13] | Potent inhibitor of multiple caspases[15][16] |
Signaling Pathway and Experimental Workflow
To effectively validate the inhibition of IL-1β and IL-18 production, it is essential to understand the underlying signaling pathway and the experimental steps involved.
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating Caspase-1 Inhibitors.
Experimental Protocols
Cell Culture and Treatment for Inflammasome Activation
This protocol describes the in vitro induction of NLRP3 inflammasome activation in human THP-1 monocytes or murine bone marrow-derived macrophages (BMDMs) to assess the efficacy of caspase-1 inhibitors.
Materials:
-
THP-1 cells or BMDMs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound and other caspase-1 inhibitors
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate. For BMDMs, seed at an appropriate density.
-
Differentiation (for THP-1 cells): Differentiate THP-1 cells into a macrophage-like phenotype by treating with 100 nM PMA for 48-72 hours. Replace the media with fresh, PMA-free media before the experiment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or other caspase-1 inhibitors for 1 hour.
-
Priming (Signal 1): Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours.[5][20]
-
Activation (Signal 2): Activate the inflammasome by adding ATP to a final concentration of 5 mM and incubate for 30-60 minutes.[5][20][21]
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant for cytokine analysis.
Quantification of IL-1β and IL-18 by ELISA
Materials:
-
Human or mouse IL-1β and IL-18 ELISA kits
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, add the collected supernatants and standards to the antibody-coated microplate.
-
Incubate with the detection antibody, followed by the addition of a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β and IL-18 in the samples based on the standard curve.
Measurement of Caspase-1 Activity
A. Caspase-Glo® 1 Assay (Promega)
This assay provides a sensitive, luminescent method for the direct measurement of caspase-1 activity.
Materials:
-
Caspase-Glo® 1 Assay System (Promega)
-
Collected cell culture supernatants or cell lysates
-
Luminometer-compatible microplate
Procedure:
-
Prepare the Caspase-Glo® 1 Reagent according to the manufacturer's protocol.[7][22][23][24]
-
Add the reagent directly to the cell culture wells or to the collected supernatant in a white-walled 96-well plate.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate-reading luminometer.[23]
B. Fluorometric Caspase-1 Inhibitor Screening Assay
This assay uses a fluorogenic substrate to measure caspase-1 activity.
Materials:
-
Caspase-1 Inhibitor Screening Assay Kit (e.g., Cayman Chemical)[25][26]
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Active caspase-1 enzyme (for cell-free assays)
-
Fluorescence plate reader
Procedure:
-
Follow the kit manufacturer's instructions for either a cell-based or cell-free assay format.
-
For a cell-free assay, incubate active caspase-1 with the test inhibitors.
-
Add the fluorogenic substrate and incubate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Conclusion
This compound is a well-established, potent, and selective irreversible inhibitor of caspase-1, making it a valuable tool for studying the role of the inflammasome in various biological processes. This guide provides a framework for the validation of its inhibitory activity on IL-1β and IL-18 production and offers a comparison with other available inhibitors. The choice of inhibitor will depend on the specific experimental goals, with factors such as reversibility, cell permeability, and off-target effects to be considered. The provided protocols offer a standardized approach to generate reliable and reproducible data for the comparative analysis of caspase-1 inhibitors.
References
- 1. criver.com [criver.com]
- 2. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. benchchem.com [benchchem.com]
- 6. ML132 | 1230628-71-3 | Caspase | MOLNOVA [molnova.com]
- 7. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.sg]
- 8. invivogen.com [invivogen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound = 95 HPLC 178603-78-6 [sigmaaldrich.com]
- 11. This compound | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. invivogen.com [invivogen.com]
- 15. Emricasan | Caspases | Tocris Bioscience [tocris.com]
- 16. bio-techne.com [bio-techne.com]
- 17. benchchem.com [benchchem.com]
- 18. VX 765 | Caspases | Tocris Bioscience [tocris.com]
- 19. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. NLRP3 Inflammasome Priming and Activation Are Regulated by a Phosphatidylinositol-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. promega.com [promega.com]
- 23. FAQ: Caspase-Glo® 1 Inflammasome Assay [ch.promega.com]
- 24. promega.com [promega.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. Caspase-1 Inhibitor Screening Assay Kit - Labchem Catalog [labchem.com.my]
A head-to-head comparison of Ac-YVAD-cmk and ML132 for caspase-1 inhibition.
For researchers, scientists, and drug development professionals, the precise inhibition of specific cellular targets is paramount for elucidating biological pathways and developing novel therapeutics. Caspase-1, a key protease in the inflammatory response, has been a major focus of investigation. This guide provides a comprehensive, head-to-head comparison of two widely used caspase-1 inhibitors: the well-established peptide-based inhibitor Ac-YVAD-cmk and the novel small-molecule inhibitor ML132.
This comparison guide delves into their mechanisms of action, potency, and selectivity, supported by quantitative data and detailed experimental protocols. The objective is to provide the necessary information to make an informed decision on the most suitable inhibitor for specific research applications.
Mechanism of Action: Covalent Modification of the Active Site
Both this compound and ML132 function as irreversible inhibitors of caspase-1 by covalently modifying the catalytic cysteine residue within the enzyme's active site. However, their chemical nature and the specifics of their interaction differ.
This compound is a synthetic tetrapeptide (Acetyl-Tyrosine-Valine-Alanine-Aspartic acid) linked to a chloromethyl ketone (cmk) reactive group.[1] The peptide sequence mimics the natural substrate recognition site of caspase-1 in pro-IL-1β (YVHD), providing it with selectivity for the enzyme.[1] Upon binding, the chloromethyl ketone group forms an irreversible covalent bond with the active site cysteine, permanently inactivating the enzyme.[2]
ML132 is a non-peptidic small molecule inhibitor.[3] Its inhibitory activity is attributed to a nitrile-containing propionic acid moiety that acts as an electrophile, covalently modifying the active site cysteine of caspase-1.[3][4] This covalent modification leads to potent and sustained inhibition of the enzyme.[2]
Quantitative Comparison: Potency and Selectivity
A critical factor in selecting an inhibitor is its potency, typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The data clearly indicates that ML132 is a significantly more potent inhibitor of caspase-1 than this compound.
| Parameter | This compound | ML132 | Reference |
| Inhibitor Type | Peptide-based, irreversible | Small molecule, covalent modifier | [2] |
| Ki Value | 0.8 nM | Not widely reported | [2][5] |
| IC50 Value | Not widely reported | 0.023 nM, 0.316 nM, 34.9 nM | [6][7][8][9] |
| Selectivity | Selective for caspase-1, with some activity against caspase-4 and -5. | Highly selective for caspase-1 (>1000-fold over other caspases). | [1][6][9][10] |
Note: The reported IC50 values for ML132 vary between different sources, which may be due to different assay conditions.
ML132 is described as the most potent caspase-1 inhibitor reported to date.[7][11] Its high selectivity, with over 1000-fold greater potency for caspase-1 compared to other caspases, makes it an excellent tool for specifically investigating caspase-1-mediated pathways without confounding off-target effects.[9][10] While this compound is also selective for caspase-1, it has been reported to exhibit some inhibitory activity against other inflammatory caspases, such as caspase-4 and caspase-5.[1]
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors are used, it is essential to visualize the caspase-1 activation pathway and a typical experimental workflow for their evaluation.
Caption: Caspase-1 activation pathway and points of inhibition.
Caption: A generalized experimental workflow for inhibitor testing.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare caspase-1 inhibitors.
Cellular Inflammasome Activation Assay
This assay is fundamental for assessing the efficacy of inhibitors in a cellular context.
a. Cell Culture and Seeding:
-
Cell Lines: Human monocytic THP-1 cells or primary bone marrow-derived macrophages (BMDMs) are commonly used.
-
THP-1 Differentiation: If using THP-1 cells, differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 20-100 ng/mL for 24-48 hours.
-
Seeding: Seed the cells in a 96-well plate at a density of 0.5-1 x 10^5 cells per well and allow them to adhere overnight.
b. Inflammasome Activation and Inhibitor Treatment:
-
Priming (Signal 1): Prime the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.[12]
-
Inhibitor Treatment: Prepare stock solutions of this compound and ML132 in DMSO. Dilute the inhibitors to the desired final concentrations in cell culture medium. Pre-incubate the primed cells with the inhibitors for 1 hour.[12]
-
Activation (Signal 2): Activate the inflammasome using a stimulus such as 5 mM ATP for 30-60 minutes or 10-20 µM Nigericin for 1-2 hours.[12]
-
Controls: Include appropriate controls: a negative control (no LPS, no activator, no inhibitor), a primed control (LPS only), and an activated control (LPS and activator, no inhibitor).[12]
c. Sample Collection:
-
After the activation step, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for downstream analysis.
Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1.
-
Method: A variety of commercial kits are available, often employing a fluorogenic substrate specific for caspase-1, such as Ac-YVAD-AFC or a luminogenic substrate like Z-WEHD-aminoluciferin.[13][14]
-
Procedure:
-
Add the collected cell culture supernatant or cell lysate to a 96-well plate.
-
Add the caspase-1 specific substrate to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., excitation at 400 nm and emission at 505 nm for Ac-YVAD-AFC) or luminescence using a plate reader.[13]
-
-
Data Analysis: The signal intensity is proportional to the caspase-1 activity. Compare the activity in inhibitor-treated samples to the activated control.
Cytokine Release Measurement (ELISA)
This assay quantifies the release of mature IL-1β and IL-18, the downstream products of caspase-1 activity.
-
Method: Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for mature IL-1β or IL-18.
-
Procedure: Follow the manufacturer's instructions for the ELISA kit. This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and finally measuring the absorbance.
-
Data Analysis: Generate a standard curve using recombinant cytokine and determine the concentration of IL-1β or IL-18 in the samples.
Conclusion
Both this compound and ML132 are effective irreversible inhibitors of caspase-1, each with its own set of characteristics.
-
This compound is a well-established and widely cited peptide-based inhibitor. It remains a valuable tool, particularly when comparing results with historical data. However, its lower potency and potential for off-target effects on other caspases should be considered.[1][2]
-
ML132 stands out as a highly potent and selective small-molecule inhibitor of caspase-1.[3][6][7] Its superior potency and selectivity make it the preferred choice for studies requiring precise and specific inhibition of caspase-1, minimizing the risk of confounding results from the inhibition of other cellular pathways.
The choice between these two inhibitors will ultimately depend on the specific experimental goals, the required level of potency and selectivity, and the biological system being investigated. For researchers seeking the most potent and specific tool for interrogating the role of caspase-1 in inflammation and disease, ML132 represents a clear advancement in the field.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glpbio.com [glpbio.com]
- 6. benchchem.com [benchchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ML132 | 1230628-71-3 | Caspase | MOLNOVA [molnova.com]
- 10. benchchem.com [benchchem.com]
- 11. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. promega.com [promega.com]
The Specificity of Ac-YVAD-cmk: A Comparative Guide to its Cross-Reactivity with Proteases in Cell Lysates
For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of a tool compound is paramount for the accurate interpretation of experimental results. Ac-YVAD-cmk is widely utilized as a selective and irreversible inhibitor of caspase-1, a key mediator of inflammation. However, its potential for cross-reactivity with other proteases within the complex environment of a cell lysate necessitates a thorough evaluation.
This guide provides a comprehensive comparison of this compound's activity against its intended target, caspase-1, and its off-target effects on other caspases and cysteine proteases, supported by available experimental data. Furthermore, we present a detailed experimental protocol for researchers to assess the specificity of this compound and other inhibitors within their own experimental systems.
Quantitative Comparison of Inhibitor Potency
This compound is a tetrapeptide-based inhibitor designed to mimic the substrate recognition sequence of caspase-1.[1] Its chloromethylketone (cmk) moiety forms an irreversible covalent bond with the catalytic cysteine residue in the active site of the target protease.[2] While highly potent against caspase-1, its selectivity is not absolute. The following tables summarize the available quantitative data on the inhibitory activity of this compound against various proteases.
Table 1: Inhibitory Activity of this compound against Caspases
| Protease | Inhibitor | Ki (nM) | IC50 (µM) | Notes |
| Caspase-1 | This compound | 0.8[3] | ~0.05[1] | Potent and irreversible inhibitor.[4] |
| Caspase-3 | This compound | >10,000[3] | - | In vitro assays show high selectivity for caspase-1 over caspase-3.[3] However, some in vivo studies have reported inhibition of caspase-3 activity.[3][5] |
| Caspase-4 | This compound | - | - | Described as a weak inhibitor.[4] |
| Caspase-5 | This compound | - | - | Described as a weak inhibitor.[4] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in assay conditions. A hyphen (-) indicates that no quantitative data was found in the searched literature.
Table 2: Cross-reactivity of this compound with other Cysteine Proteases
| Protease Family | Specific Proteases | Inhibition by this compound | Notes |
| Cathepsins | B, H, L, S, K, F, V, X, C | Moderate to significant | Peptide-based inhibitors with chloromethylketone (cmk) reactive groups, including this compound, have been shown to inhibit various cathepsins. One study ranked this compound as a notable inhibitor of most cathepsins, following Z-DEVD-cmk.[6][7] |
| Legumain | - | Moderate | Inactivation of legumain by this compound has been reported as moderate.[6][7] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's function and how to assess its specificity, the following diagrams illustrate the caspase-1 signaling pathway and a general workflow for evaluating inhibitor cross-reactivity.
Caption: Caspase-1 signaling pathway and the inhibitory action of this compound.
References
- 1. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of papain-like cysteine proteases and legumain by caspase-specific inhibitors: when reaction mechanism is more important than specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Verifying the Irreversible Binding of Ac-YVAD-cmk to Caspase-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the caspase-1 inhibitor Ac-YVAD-cmk with alternative inhibitors, supported by experimental data and detailed protocols. We delve into the irreversible binding mechanism of this compound and present methods to verify this crucial characteristic, aiding in the selection of appropriate tools for research and drug development in the field of inflammation and apoptosis.
Introduction to Caspase-1 and its Inhibition
Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory response.[1][2] As a key component of the inflammasome complex, caspase-1 is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[1][2] Activated caspase-1 also cleaves Gasdermin D (GSDMD), leading to a form of inflammatory cell death known as pyroptosis.[2] Given its pivotal role in inflammation, the inhibition of caspase-1 is a significant therapeutic target for a range of inflammatory diseases.
This compound is a synthetic tetrapeptide that acts as a potent and selective inhibitor of caspase-1.[3][4] Its design is based on the preferred cleavage sequence of caspase-1 (Tyr-Val-Ala-Asp). The chloromethyl ketone (cmk) functional group is key to its mechanism of action, forming an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby permanently inactivating the enzyme.[3]
Comparison of this compound with Alternative Caspase-1 Inhibitors
The choice of a caspase-1 inhibitor often depends on the specific experimental requirements, including the desired duration of inhibition and the context of the study (in vitro vs. in vivo). Below is a comparison of this compound with other notable caspase-1 inhibitors.
| Inhibitor | Type | Mechanism of Action | Ki (Caspase-1) | IC50 (Caspase-1) | Notes |
| This compound | Peptide-based, Irreversible | Covalent modification of the active site cysteine via a chloromethyl ketone group. | 0.8 nM[3] | Not widely reported | Well-established, potent, and selective irreversible inhibitor. |
| Ac-YVAD-CHO | Peptide-based, Reversible | Forms a reversible thiohemiketal adduct with the active site cysteine. | ~0.76 nM | - | Reversible counterpart to this compound, useful for comparative studies. |
| Belnacasan (VX-765) | Small molecule, Reversible (prodrug) | The active form, VRT-043198, is a potent and selective inhibitor. | 0.8 nM (as VRT-043198)[1][5][6] | ~0.7 µM (for IL-1β release)[1] | Orally bioactive prodrug that has been evaluated in clinical trials.[7] |
| Pralnacasan (VX-740) | Small molecule, Reversible | Potent and selective non-peptide inhibitor. | 1.4 nM[8][9][10] | - | Orally active and has been investigated for osteoarthritis and rheumatoid arthritis.[7][8] |
Experimental Verification of Irreversible Binding
The irreversible nature of this compound's binding to caspase-1 is a key feature that distinguishes it from reversible inhibitors. This property can be experimentally verified using several techniques.
Signaling Pathway of Caspase-1 Activation and Inhibition
Caption: Caspase-1 activation within the inflammasome and points of irreversible inhibition by this compound.
Experimental Workflow: Dialysis Assay
A dialysis assay is a straightforward method to differentiate between reversible and irreversible inhibitors.[11] Reversible inhibitors will dissociate from the enzyme and be removed through the dialysis membrane, restoring enzyme activity. In contrast, irreversibly bound inhibitors will remain associated with the enzyme, which will exhibit sustained inhibition even after extensive dialysis.
Caption: Experimental workflow for a dialysis assay to confirm irreversible enzyme inhibition.
Experimental Protocols
1. Dialysis Assay for Verifying Irreversible Inhibition
This protocol is designed to determine the reversibility of caspase-1 inhibition by comparing this compound to its reversible analog, Ac-YVAD-CHO.
Materials:
-
Recombinant human caspase-1
-
This compound
-
Ac-YVAD-CHO
-
Vehicle control (e.g., DMSO)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Dialysis tubing (with appropriate molecular weight cut-off, e.g., 10 kDa)
-
Dialysis buffer (Assay buffer without DTT)
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC or Ac-WEHD-AMC)[12][13]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Inhibitor Incubation:
-
In separate microcentrifuge tubes, pre-incubate recombinant caspase-1 with a saturating concentration (e.g., 10-100 fold the Ki) of this compound, Ac-YVAD-CHO, or an equivalent volume of vehicle.
-
Incubate for 30-60 minutes at room temperature to allow for binding.
-
-
Dialysis:
-
Transfer each enzyme-inhibitor mixture into a separate, pre-wetted dialysis tube.
-
Place the sealed dialysis tubes into a large beaker containing a large volume of cold dialysis buffer (e.g., 1000-fold the volume of the sample).
-
Stir the dialysis buffer gently on a magnetic stir plate at 4°C.
-
Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unbound inhibitor.
-
-
Caspase-1 Activity Assay:
-
After dialysis, recover the enzyme samples from the dialysis tubing.
-
In a 96-well black microplate, add the dialyzed enzyme samples to respective wells.
-
Initiate the reaction by adding the fluorogenic caspase-1 substrate.
-
Measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC substrates).[12]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each sample.
-
Compare the activity of the enzyme incubated with this compound to that incubated with Ac-YVAD-CHO and the vehicle control.
-
Expected Outcome: The this compound treated enzyme will show significantly lower activity compared to the vehicle control, while the Ac-YVAD-CHO treated enzyme will have its activity restored to a level similar to the vehicle control.
-
2. Mass Spectrometry for Covalent Adduct Verification
Mass spectrometry provides definitive evidence of irreversible binding by detecting the mass increase of the enzyme due to the covalent attachment of the inhibitor.
Materials:
-
Recombinant human caspase-1
-
This compound
-
Reaction buffer
-
Denaturing buffer (e.g., containing guanidine (B92328) HCl or urea)
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Inhibitor Reaction:
-
Incubate recombinant caspase-1 with an excess of this compound in the reaction buffer for a sufficient time to ensure complete binding.
-
-
Sample Preparation:
-
Remove excess, unbound inhibitor by methods such as buffer exchange or size-exclusion chromatography.
-
Denature the protein sample to disrupt non-covalent interactions.
-
-
Mass Spectrometry Analysis:
-
Analyze the intact protein sample using mass spectrometry.
-
Acquire the mass spectrum of the untreated caspase-1 as a control.
-
-
Data Analysis:
-
Compare the molecular weight of the this compound-treated caspase-1 with the untreated enzyme.
-
Expected Outcome: The mass of the treated caspase-1 will be higher than the untreated enzyme, with the mass difference corresponding to the molecular weight of the this compound molecule minus the leaving group (chlorine). This confirms the formation of a covalent adduct.
-
Conclusion
This compound is a potent and specific irreversible inhibitor of caspase-1, a property that makes it a valuable tool for studying the roles of this enzyme in inflammatory processes. The experimental protocols outlined in this guide provide robust methods for verifying its irreversible binding mechanism. When selecting a caspase-1 inhibitor, researchers should consider the specific requirements of their experimental design, with this compound being an excellent choice for studies where sustained and complete inhibition of caspase-1 is desired. In contrast, reversible inhibitors like Ac-YVAD-CHO or clinically evaluated compounds such as Belnacasan (VX-765) may be more suitable for applications where transient inhibition is preferred.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Belnacasan (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Caspase compound (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Pralnacasan (VX-740) | Interleukin-1β Converting Enzyme 抑制剂 | MCE [medchemexpress.cn]
- 11. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 13. Caspase-1 Substrate X, Fluorogenic A fluorogenic substrate for detecting caspase-1 (ICE), caspase-4, and caspase-5 activity. | 189275-74-9 [sigmaaldrich.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Ac-YVAD-cmk
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents like Ac-YVAD-cmk, a selective and irreversible caspase-1 inhibitor, are paramount to ensuring a secure laboratory environment and the integrity of experimental outcomes. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in safety and operational best practices.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for this compound and wear appropriate Personal Protective Equipment (PPE).
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety goggles or a face shield are mandatory to prevent splashes.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.
-
Ventilation: All handling of this compound, especially the powder form, should be conducted in a certified chemical fume hood to prevent inhalation.[1]
Quantitative Data for this compound
A clear understanding of the physicochemical properties of this compound is essential for its safe handling and disposal.
| Property | Value | References |
| Chemical Name | N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide | |
| Synonyms | Ac-Tyr-Val-Ala-Asp-chloromethylketone, Caspase-1 Inhibitor II | [2][3] |
| CAS Number | 178603-78-6 | [2][4][5] |
| Molecular Formula | C₂₄H₃₃ClN₄O₈ | [4][5] |
| Molecular Weight | 540.99 g/mol | [2][3][4][5] |
| Appearance | White to off-white solid/powder | [2] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | [6] |
| Storage | Store at -20°C. The reconstituted product is stable for up to 6 months at -20°C. | [2][4][7] |
Experimental Protocols: Decontamination and Disposal
The following protocols provide a detailed methodology for the decontamination of surfaces and the disposal of this compound waste. The chloromethyl ketone functional group in this compound is susceptible to nucleophilic attack and hydrolysis, which can be exploited for its deactivation.
Decontamination of Spills:
In the event of a spill, immediate decontamination is critical.
-
Restrict Access: Cordon off the affected area to prevent the spread of the contaminant.
-
Absorb Spill: If the spill involves a solution, cover it with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). For a powder spill, gently cover it with a damp paper towel to avoid aerosolization.
-
Inactivation: Prepare a 10% solution of sodium hypochlorite (B82951) (bleach) in water. Carefully apply the bleach solution to the absorbed spill or the damp paper towel covering the powder.
-
Contact Time: Allow a minimum contact time of 30 minutes for the bleach to inactivate the this compound.
-
Clean-up: Using forceps or other appropriate tools, collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Final Rinse: Wipe the spill area with a detergent solution, followed by a rinse with water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous chemical waste according to your institution's guidelines.
Disposal of Unused this compound and Contaminated Materials:
Unused this compound and materials contaminated with it should be treated as hazardous waste. Chemical inactivation prior to disposal is a recommended best practice to reduce the hazard.
1. Solid Waste Disposal:
-
Segregation: Collect all solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
2. Liquid Waste Disposal (Aqueous Solutions and DMSO Solutions):
-
Chemical Inactivation:
-
In a designated chemical fume hood, carefully add the liquid this compound waste to a larger container with a stir bar.
-
For each volume of this compound waste, slowly add 10 volumes of a 1 M sodium hydroxide (B78521) (NaOH) solution or a 10% sodium hypochlorite (bleach) solution while stirring. The basic conditions will facilitate the hydrolysis and inactivation of the chloromethyl ketone.
-
Allow the mixture to stir at room temperature for at least one hour to ensure complete inactivation.
-
-
Neutralization (if applicable): If using a strong base like NaOH, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid).
-
Collection and Disposal: Transfer the inactivated and neutralized solution to a properly labeled hazardous waste container for liquid chemical waste. Arrange for disposal through your institution's environmental health and safety (EHS) department. Do not pour down the drain.
Logical Workflow for this compound Disposal
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers can mitigate risks, ensure a safe laboratory environment, and comply with institutional and regulatory standards for the disposal of hazardous chemical waste. This proactive approach to safety and waste management is integral to responsible scientific practice.
References
Essential Safety and Operational Guide for Handling Ac-YVAD-cmk
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ac-YVAD-cmk, a selective and irreversible caspase-1 inhibitor. Adherence to these protocols is essential to ensure laboratory safety, maintain experimental integrity, and minimize risk to personnel and the environment. This compound, as a chloromethyl ketone, is classified as a hazardous substance and requires careful handling.
Immediate Safety and Handling Protocols
Proper personal protective equipment (PPE) is mandatory when working with this compound in both its solid, powdered form and in solution. Engineering controls, such as a certified chemical fume hood, are the primary line of defense against exposure.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following PPE is required:
| PPE Category | Specification and Use |
| Eye and Face Protection | Chemical safety goggles with side shields are required to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk preparation of solutions. |
| Hand Protection | Chemically resistant gloves, such as nitrile, are required. Double-gloving is recommended, especially when handling the concentrated stock solutions. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | A fully buttoned lab coat must be worn to protect skin and clothing. An impervious apron should be considered when handling larger quantities. |
| Respiratory Protection | All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of the powder.[1] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary. |
Engineering Controls
| Control Type | Specification and Use |
| Ventilation | Work with this compound powder and the preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] General laboratory ventilation should ensure adequate air exchange. |
| Safety Equipment | An operational eyewash station and safety shower must be readily accessible in the immediate work area for emergency use. |
Operational Plan: From Receipt to Use
Proper procedures for storage and handling are crucial to maintain the stability and integrity of this compound.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage. The lyophilized powder should be stored in a tightly sealed container at -20°C for long-term stability.[2][3] Some manufacturers suggest that the product is stable for at least four years when stored at -20°C.[4] For solutions in solvents such as DMSO, storage at -80°C is recommended for up to six months, while at -20°C, the stability is limited to one month.[5]
| Parameter | Guideline |
| Storage Temperature (Powder) | -20°C in a dry, well-ventilated area, protected from light.[2][3] |
| Storage Temperature (Solutions) | -80°C for up to 6 months; -20°C for up to 1 month.[5] |
| Container | Tightly sealed and clearly labeled. |
| Handling of Lyophilized Powder | Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation. Weigh out the desired amount quickly in a chemical fume hood. Reseal the vial tightly and return to appropriate storage. |
Solution Preparation
Due to its limited solubility in aqueous solutions, this compound is typically dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
Experimental Protocol: Reconstitution of this compound
-
Preparation: Ensure all necessary PPE is worn and perform the entire procedure within a certified chemical fume hood.
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Solvent Addition: Using a calibrated micropipette, add the required volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Label each aliquot clearly with the compound name, concentration, date, and storage temperature. Store aliquots at -80°C for long-term use.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Collection
-
Solid Waste: Unused or expired this compound powder, as well as any materials used to clean up spills of the solid (e.g., absorbent pads), should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental media, must be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container. As this compound is a halogenated organic compound, it should be segregated into a waste stream for halogenated organic liquids.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated hazardous waste container.
Disposal Protocol
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents used.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
